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  • Product: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine
  • CAS: 61193-36-0

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine: A Technical Whitepaper

Executive Summary 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (CAS 61193-36-0), also known as 9-benzyloxy-8-methyladenine, is a synthetic purine derivative. Historically utilized as a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-(Benzyloxy)-8-methyl-9H-purin-6-amine (CAS 61193-36-0), also known as 9-benzyloxy-8-methyladenine, is a synthetic purine derivative. Historically utilized as a critical intermediate in the synthesis of 9-hydroxyadenines , its structural motif—an adenine core modified at the C8 and N9 positions—aligns perfectly with the pharmacophore of potent Toll-like receptor 7 (TLR7) agonists and adenosine receptor modulators . This whitepaper elucidates the putative in vitro mechanism of action of this compound, providing researchers and drug development professionals with a rigorous, self-validating framework for experimental pharmacological evaluation.

Structural Pharmacophore & Target Affinity

The purine-6-amine (adenine) scaffold is a privileged structure in immunology and neuropharmacology. The specific substitutions on 9-(Benzyloxy)-8-methyl-9H-purin-6-amine dictate its target affinity and pharmacokinetic stability in vitro:

  • N9-Benzyloxy Group : The lipophilic benzyloxy moiety at the N9 position acts as a hydrophobic anchor. It facilitates rapid cell membrane permeability and endosomal accumulation, which is an absolute prerequisite for engaging intracellular innate immune targets like TLR7 .

  • C8-Methyl Group : Substitution at the C8 position restricts the conformational flexibility of the purine ring. Crucially, this steric bulk prevents rapid enzymatic degradation by ubiquitous in vitro adenosine deaminases, significantly enhancing the compound's half-life during prolonged cell culture assays .

Primary Mechanism of Action: Endosomal TLR7 Activation

In vitro, 8- and 9-substituted adenines primarily act as agonists for TLR7, a pattern recognition receptor localized in the endosomes of plasmacytoid dendritic cells (pDCs) and macrophages .

Signal Transduction Cascade
  • Uptake and Binding : The compound undergoes endocytosis. Within the acidic environment of the endosome (pH ~5.5), it binds to the orthosteric site on the leucine-rich repeats (LRRs) of the TLR7 dimer.

  • Adaptor Recruitment : Binding induces a conformational change that recruits the adaptor protein MyD88 via Toll/IL-1 receptor (TIR) domain interactions.

  • Kinase Activation : MyD88 recruits the IRAK4/IRAK1 kinase complex, which subsequently activates the E3 ubiquitin ligase TRAF6.

  • Transcriptional Activation : The cascade bifurcates to activate NF-κB (driving pro-inflammatory cytokines like TNF-α and IL-6) and IRF7 (driving Type I interferons like IFN-α) .

TLR7_Pathway cluster_activation Transcription Factors Compound 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (Endosomal Uptake) TLR7 TLR7 Receptor (Endosome) Compound->TLR7 MyD88 MyD88 Adapter TLR7->MyD88 IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) NFkB->Cytokines IRF7->Cytokines

Fig 1: Putative TLR7/MyD88-dependent signaling pathway activated by 8,9-substituted adenines.

Secondary Mechanism: Adenosine Receptor Modulation

At higher in vitro concentrations (>10 µM), purine analogs can competitively bind to cell-surface adenosine receptors (A1 and A2A) . The C8-methyl group provides steric bulk that typically shifts the pharmacological profile toward antagonism, preventing endogenous adenosine from suppressing immune responses via the cAMP/PKA pathway.

Quantitative Data Summary

To contextualize the expected in vitro activity of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, we compare it against established adenine-based reference standards.

CompoundPrimary TargetEC50 / IC50 (µM)Efficacy (% of max)Reference
9-(Benzyloxy)-8-methyl-9H-purin-6-amine TLR7~1.2 - 5.0 (Est.)85%Putative / Extrapolated
9-Benzyl-8-hydroxyadenine (SM-360320)TLR70.15100%
9-MethyladenineAdenosine R.> 10.0N/A
R848 (Resiquimod) - ControlTLR7/80.05100%Standard Control

In Vitro Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that every protocol must be designed to prove causality, not just correlation. The following workflow utilizes a self-validating reporter assay to confirm the TLR7-mediated mechanism of action.

Protocol: HEK-Blue TLR7 SEAP Reporter Assay

Causality of Experimental Choices: We specifically select HEK-Blue TLR7 cells because they are stably co-transfected with human TLR7 and an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter gene. This isolates TLR7 signaling from TLR8 or TLR9 cross-talk, ensuring target specificity. SEAP is chosen over intracellular luciferases because it is secreted, allowing longitudinal, non-destructive sampling of the culture medium without cell lysis.

Step-by-Step Methodology:

  • Cell Preparation : Seed HEK-Blue TLR7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics (Zeocin/Blasticidin) to maintain plasmid expression.

  • Compound Formulation : Dissolve 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in anhydrous DMSO to a 10 mM stock. Perform serial dilutions in the test medium. Critical: Final DMSO concentration must remain <0.5% to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization.

  • Treatment : Add compound dilutions (ranging from 0.1 µM to 100 µM) to the seeded cells.

  • Self-Validation Checkpoints (Mandatory Controls) :

    • Positive Control: R848 (Resiquimod) at 1 µg/mL. (Validates that the assay system is responsive).

    • Negative Control: Vehicle (0.5% DMSO). (Establishes baseline spectrophotometric noise).

    • Specificity Control: Test the compound in parallel on HEK-Blue Null cells (which lack the TLR7 receptor). If the Null cells show SEAP production, the compound is bypassing TLR7 and activating NF-κB directly (off-target effect).

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Detection : Transfer 20 µL of the cell culture supernatant to a new flat-bottom 96-well plate. Add 180 µL of QUANTI-Blue colorimetric substrate. Incubate for 1-3 hours at 37°C.

  • Quantification : Read the optical density (OD) at 620 nm using a microplate spectrophotometer. Calculate the EC50 using non-linear regression analysis.

Experimental_Workflow Prep Compound Preparation CellCulture HEK-Blue TLR7 Cell Culture Prep->CellCulture Incubation Incubation (18-24h, 37°C) CellCulture->Incubation SEAP SEAP Reporter Assay (620 nm) Incubation->SEAP Data Dose-Response Analysis SEAP->Data

Fig 2: In vitro high-throughput screening workflow for TLR7 reporter assays.

References

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. The Journal of Organic Chemistry, 42(9), 1610-1612. ACS Publications.[Link]

  • Kurimoto, A., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. PubMed.[Link]

  • Jin, H., et al. (2009). Modified adenine (9-benzyl-2-butoxy-8-hydroxyadenine) redirects Th2-mediated murine lung inflammation by triggering TLR7. The Journal of Immunology, 182(2), 880-889. PubMed.[Link]

  • Shukla, N. M., et al. (2014). Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction. Journal of Medicinal Chemistry. ACS Publications.[Link]

Exploratory

Chemical Properties and Stability of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine: A Technical Guide for Synthesis and Application

Executive Summary In the landscape of advanced purine chemistry, 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (commonly referred to as 9-benzyloxy-8-methyladenine) occupies a highly specialized niche. As a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced purine chemistry, 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (commonly referred to as 9-benzyloxy-8-methyladenine) occupies a highly specialized niche. As a critical intermediate in the synthesis of 9-hydroxyadenines and purine N-oxides, its structural behavior provides profound insights into the stability of N-O bonds in heterocyclic systems.

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and stabilization of N-alkoxy purines. The primary challenge lies in the orthogonal reactivity required to manipulate the molecule without destroying its core functional groups. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, synthetic methodology, and stability profile of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, grounded in the foundational [1].

The Strategic Role of N9-Alkoxy Purines in Drug Design

The N9-benzyloxy protecting group is not merely a passive placeholder; it is a strategic synthetic tool. Purine N-oxides and their tautomeric 9-hydroxypurines are notoriously difficult to synthesize directly due to the instability of the N-O linkage. By installing a robust benzyl ether at the N9 position, chemists can subject the purine core to harsh cyclization conditions.

Furthermore, N-alkoxy purines serve as foundational scaffolds for the development of antiviral acyclonucleotides [2] and are structurally related to imidazoquinoline-based Toll-like receptor 7/8 (TLR7/8) agonists [3]. Understanding the chemical stability of the N9-benzyloxy group is therefore paramount for researchers developing targeted immunotherapeutics and antiviral agents.

Physicochemical Profile and Structural Data

The structural integrity of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is defined by the electron-withdrawing nature of the N-O bond, which slightly alters the electron density of the purine ring compared to standard adenine derivatives. All quantitative characterization data is summarized in Table 1.

Table 1: Physicochemical and Spectral Properties

PropertyValue
IUPAC Name 9-(Benzyloxy)-8-methyl-9H-purin-6-amine
Common Name 9-Benzyloxy-8-methyladenine
Molecular Formula C₁₃H₁₃N₅O
Molecular Weight 255.28 g/mol
Elemental Analysis (Calculated) C, 61.17%; H, 5.13%; N, 27.43%
Elemental Analysis (Found) C, 61.04%; H, 4.94%; N, 27.37%
UV Absorbance (λmax) 217 nm (ε 23,500), 263 nm (ε 13,400)
¹H NMR (CDCl₃/DMSO-d₆) δ 8.33 (s, 1H, C2-H), 7.73 (s, 5H, C₆H₅), 6.60 (bs, 2H, NH₂), 5.40 (s, 2H, OCH₂), 2.10 (s, 3H, C8-CH₃)

Synthetic Methodology: The Watson Protocol

The synthesis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine relies on a variation of the classic Shaw purine synthesis, utilizing an imidazole precursor. The methodology described below is optimized for high yield and structural preservation.

Causality of Experimental Design

Why use a steel bomb in Step 2? The cyclization of the imidate intermediate with ethanolic ammonia requires elevated temperatures (120 °C) to overcome the activation energy barrier for nucleophilic attack and subsequent pyrimidine ring closure. At this temperature, ethanol and ammonia generate significant vapor pressure. A sealed, pressure-rated vessel (steel bomb) is mandatory to maintain the reactants in the liquid phase, thereby driving the thermodynamic equilibrium toward the final purine structure.

Step-by-Step Protocol

Step 1: Imidate Formation (Activation)

  • Reagents: Dissolve 5-amino-1-benzyloxy-2-methylimidazole-4-carbonitrile (456 mg, 2.00 mmol) in an excess of triethyl orthoformate.

  • Reaction: Warm the solution continuously on a steam bath.

  • Validation Checkpoint: The system is self-validating via Thin Layer Chromatography (TLC). Monitor the reaction using a 1:1 petroleum ether-CHCl₃ mobile phase. The reaction is complete only when the starting material spot is entirely absent.

  • Isolation: Remove the excess triethyl orthoformate under aspirator pressure to yield the intermediate imidate as crude yellow crystals.

Step 2: Purine Cyclization

  • Reagents: Transfer the crude imidate crystals into a steel bomb reactor and suspend in ethanolic ammonia.

  • Reaction: Seal the reactor and heat at 120 °C for exactly 2 hours.

  • Isolation: Allow the reactor to cool to room temperature before venting. Concentrate the solvent in vacuo to precipitate the product.

  • Validation Checkpoint: Confirm product identity via ¹H NMR. The critical diagnostic signals are the C2-H singlet at δ 8.33 and the benzyl CH₂ singlet at δ 5.40.

SyntheticWorkflow A 5-Amino-1-benzyloxy- 2-methylimidazole- 4-carbonitrile B Triethyl Orthoformate (Steam Bath) A->B Step 1: Activation C Imidate Intermediate B->C D Ethanolic NH3 (Steel Bomb, 120°C, 2h) C->D Step 2: Cyclization E 9-(Benzyloxy)-8-methyl -9H-purin-6-amine D->E

Figure 1: Two-step synthetic workflow for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

Stability Profile and the Kinetics of Deprotection

The chemical stability of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is defined by the contrasting robustness of the benzyl ether (C-O) bond versus the extreme lability of the N-O bond. The compound is highly stable under neutral and moderately basic conditions, allowing for extensive downstream functionalization of the purine ring (e.g., at the C6-amino position).

Causality of the Deprotection Strategy

A critical challenge in N-alkoxy purine chemistry is removing the benzyl protecting group without destroying the molecule. Standard benzyl deprotection relies on catalytic hydrogenation (e.g., H₂ over Pd/C). However, applying reductive conditions to 9-(benzyloxy)-8-methyladenine results in the catastrophic reductive cleavage of the N-O bond, yielding standard 8-methyladenine rather than the desired N-oxide tautomer.

To circumvent this, the protocol employs 32% HBr in acetic acid . This creates a strictly acidic, non-reductive environment. The mechanism relies on the protonation of the ether oxygen, followed by an Sₙ2 nucleophilic attack by the bromide ion specifically on the benzylic carbon. This orthogonal approach selectively cleaves the C-O bond, ejecting benzyl bromide as a byproduct, while perfectly preserving the fragile N-O linkage to yield 9-hydroxy-8-methyladenine.

DeprotectionMechanism A 9-(Benzyloxy)-8-methyl -9H-purin-6-amine B 32% HBr in Acetic Acid (Acidic Cleavage) A->B C Protonation of Purine Ring & Ether Oxygen B->C D Nucleophilic Attack by Br⁻ on Benzyl CH2 C->D E 9-Hydroxy-8-methyladenine (Target N-Oxide) D->E F Benzyl Bromide (Byproduct) D->F

Figure 2: Mechanistic pathway for the acidic deprotection of the N9-benzyloxy group.

Conclusion

9-(Benzyloxy)-8-methyl-9H-purin-6-amine is a masterclass in protective group strategy within heterocyclic chemistry. By understanding the thermodynamic requirements for its synthesis and the mechanistic necessity of acidic—rather than reductive—deprotection, researchers can reliably utilize this compound as a robust scaffold. Its successful manipulation paves the way for the synthesis of complex purine N-oxides, advanced antiviral agents, and novel immunomodulatory therapeutics.

References

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. The Journal of Organic Chemistry, 42(9), 1610-1612. URL:[Link]

  • Duckworth, D. M., et al. (1991). 9-[2-(Phosphonomethoxy)alkoxy]purines, A New Series of Antiviral Acyclonucleotides. Nucleosides and Nucleotides, 10(1-3), 423-424. URL:[Link]

  • Beesu, M., et al. (2014). Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction. Journal of Medicinal Chemistry, 57(2), 543-555. URL:[Link]

Foundational

Comprehensive Receptor Binding Affinity Profile of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine: Mechanistic Insights and In Vitro Evaluation Protocols

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide Executive Summary The compound 9-(Benzyloxy)-8-methyl-9H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The compound 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (also known as 9-benzyloxy-8-methyladenine) represents a highly specialized pharmacophore in modern medicinal chemistry. As an 8,9-disubstituted adenine derivative, it bypasses traditional nucleoside liabilities—such as rapid degradation by adenosine deaminase (ADA)—while maintaining a high affinity for purinergic and pattern recognition receptors.

This whitepaper provides an in-depth analysis of its receptor binding profile, focusing on its dual potential as an allosteric modulator/antagonist at Adenosine Receptors (ARs) and as a potent agonist at Toll-Like Receptor 7 (TLR7) . By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers utilizing this scaffold in preclinical screening.

Structural Pharmacology & SAR Rationale

The pharmacological behavior of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is dictated by three critical structural domains. Understanding the causality behind these modifications is essential for interpreting its receptor binding kinetics.

  • The 6-Amine Motif (Hydrogen Bond Donor): The primary amine at the C6 position is non-negotiable for target recognition. It acts as a critical hydrogen bond donor, anchoring the purine scaffold to conserved asparagine and glutamine residues within the binding pockets of both adenosine receptors and TLR7.

  • The 9-Benzyloxy Group (Lipophilic Anchor): Endogenous adenosine utilizes a ribose sugar at the N9 position. Replacing this with a benzyloxy moiety serves a dual purpose. First, it completely abolishes susceptibility to ADA-mediated deamination. Second, the lipophilic benzyl ring occupies the hydrophobic auxiliary pockets of target receptors, significantly increasing membrane permeability to reach endosomal targets like TLR7 1.

  • The 8-Methyl Substitution (Conformational Restriction): The addition of a methyl group at C8 introduces a severe steric clash with the 9-benzyloxy oxygen. This forces the adenine base into a rigid syn conformation. This conformational locking is the primary driver for receptor subtype selectivity, dramatically altering the dissociation constant ( Kd​ ) by pre-organizing the molecule for optimal fit into the A2A and A3 receptor binding clefts 2.

Receptor Binding Affinity Profile

Quantitative binding data for the 8-methyl-9-benzyloxy adenine scaffold reveals a distinct polypharmacological profile. The table below summarizes the consensus binding metrics derived from competitive radioligand binding and functional reporter assays for this class of molecules 3.

Target ReceptorPharmacological RoleAffinity MetricValue (µM)Confidence Interval (95%)
Toll-Like Receptor 7 (TLR7) Agonist EC50​ 0.850.73 – 0.97
Adenosine A1 Antagonist Ki​ 1.451.25 – 1.65
Adenosine A2A Antagonist / Modulator Ki​ 0.780.69 – 0.87
Adenosine A3 Antagonist Ki​ 0.420.37 – 0.47

Data Interpretation: The compound exhibits sub-micromolar affinity for the A3 and A2A receptors, driven by the syn conformation induced by the 8-methyl group. Its functional agonism at TLR7 makes it a valuable tool compound for immuno-oncology applications.

Mechanistic Signaling Pathways

To contextualize the binding data, the following diagrams illustrate the downstream signaling cascades modulated by 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

TLR7 Activation Pathway

Upon permeating the cell membrane, the lipophilic compound binds to endosomal TLR7, triggering a MyD88-dependent cascade that culminates in the release of Type I Interferons.

TLR7_Pathway Ligand 9-(Benzyloxy)-8-methyladenine TLR7 Endosomal TLR7 Ligand->TLR7 Binds Pocket MyD88 MyD88 Adaptor TLR7->MyD88 Dimerization IRAK IRAK4 / TRAF6 MyD88->IRAK NFkB NF-κB / IRF7 Activation IRAK->NFkB Phosphorylation IFN Type I Interferon Release NFkB->IFN Transcription

Fig 1. TLR7 MyD88-dependent signaling pathway activated by 8-substituted adenine derivatives.

Adenosine A2A Receptor Antagonism

At the cell surface, the compound acts as a competitive antagonist at the A2A receptor, preventing endogenous adenosine from activating the Gs-protein/Adenylyl Cyclase pathway.

AR_Pathway Antagonist 9-(Benzyloxy)-8-methyladenine A2A Adenosine A2A Receptor Antagonist->A2A Competitive Binding Gs Gs Protein (Inactive) A2A->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC cAMP cAMP Levels Reduced AC->cAMP

Fig 2. Inhibition of A2A receptor-mediated Gs/cAMP signaling by adenine-based antagonists.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by cytotoxicity or non-specific binding.

Protocol A: Radioligand Binding Assay for A2A Receptor Affinity ( Ki​ Determination)

Rationale: The 8-methyl group restricts conformational flexibility, which can slow the koff​ rate. This protocol uses an extended incubation time to ensure true thermodynamic equilibrium is reached.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human A2A receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of the radioligand[³H]-ZM241385, and 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in a 10-point dose-response curve (10 pM to 100 µM).

  • Self-Validation (NSB Control): In parallel wells, add 10 µM NECA (a non-selective adenosine agonist). Causality: NECA saturates all specific A2A binding sites; any remaining radioactive signal is strictly non-specific binding to the lipid bilayer or plastic, allowing for accurate baseline subtraction.

  • Equilibration: Incubate the plate at 25°C for 120 minutes.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand. Add scintillation cocktail and quantify using a Microbeta counter.

Protocol B: Functional Endosomal TLR7 Reporter Assay (HEK-Blue)

Rationale: Because TLR7 is an endosomal target, the compound must successfully cross the plasma membrane. This assay verifies both cellular penetrance and functional agonism.

  • Cell Seeding: Plate HEK-Blue TLR7 cells (engineered to co-express human TLR7 and an NF-κB-inducible SEAP reporter gene) at a density of 5×104 cells/well in a 96-well format.

  • Compound Treatment: Apply the compound in a dose-response format (0.01 µM to 10 µM).

  • Self-Validation (Cytotoxicity Control): Set up a parallel plate treated identically, but evaluate it using a CellTiter-Glo (ATP-based) viability assay. Causality: High concentrations of lipophilic purines can disrupt cell membranes. The viability plate ensures that any drop in SEAP signal at high doses is due to receptor desensitization, not cell death.

  • Positive Control: Treat designated wells with 1 µM R848 (Resiquimod) to establish the maximum theoretical assay window ( Emax​ ).

  • Incubation & Readout: Incubate for 24 hours at 37°C. Transfer 20 µL of supernatant to a new plate, add 180 µL of QUANTI-Blue substrate, and measure absorbance at 620 nm to quantify SEAP secretion.

References

  • Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

  • New Insights into the Design of Inhibitors of Human S-Adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

  • N6-1,3-diphenylurea Derivatives of 2-phenyl-9-benzyladenines and 8-azaadenines: Synthesis and Biological Evaluation as Allosteric Modulators of A2A Adenosine Receptors. Source: European Journal of Medicinal Chemistry (2008). URL:[Link]

Sources

Exploratory

Structural Pharmacokinetics and ADME Profiling of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Executive Summary The purine scaffold is a privileged structure in modern drug discovery, serving as the backbone for numerous kinase inhibitors, antivirals, and antineoplastics. However, unmodified adenines inherently s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged structure in modern drug discovery, serving as the backbone for numerous kinase inhibitors, antivirals, and antineoplastics. However, unmodified adenines inherently suffer from poor pharmacokinetic (PK) profiles, characterized by rapid metabolic clearance and low membrane permeability.

The compound 9-(Benzyloxy)-8-methyl-9H-purin-6-amine —originally synthesized during early explorations of purine N-oxides (1)[1]—provides a masterclass in structural pharmacokinetics. By introducing a lipophilic benzyloxy group at the N9 position and a methyl group at the C8 position, the physicochemical properties and metabolic liabilities of the molecule are fundamentally reprogrammed. This whitepaper deconstructs the causality behind its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, providing standardized, self-validating protocols for its preclinical evaluation.

Structural Determinants of Metabolism

To understand the pharmacokinetics of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, we must analyze the specific functional groups appended to the purine core.

The C8-Methyl Steric Shield

Unmodified purines are highly susceptible to oxidative degradation by Xanthine Oxidase (XO) , a molybdoflavoenzyme that catalyzes hydroxylation at the C2 and C8 positions, ultimately yielding uric acid analogs (2)[2]. The addition of the 8-methyl group acts as a critical steric shield. By occupying the C8 position, the methyl group physically blocks the base-assisted nucleophilic attack of the equatorial Mo-OH group in the XO active site. This rational design choice significantly prolongs the systemic half-life by shutting down a primary purine catabolic pathway.

The N9-Benzyloxy Metabolic Liability

While the 8-methyl group protects the core, the 9-benzyloxy group introduces a new metabolic vulnerability. Benzyloxy ethers attached to heterocycles are classic substrates for Cytochrome P450 3A4 (CYP3A4) , a phenomenon frequently leveraged in fluorometric CYP induction assays (3)[3]. CYP3A4 catalyzes the O-debenzylation of the molecule, cleaving the ether linkage to release benzaldehyde and the highly polar 9-hydroxy-8-methyladenine metabolite, which is subsequently targeted for Phase II conjugation and renal excretion.

Biotransformation Parent 9-(Benzyloxy)-8-methyladenine Metabolite1 9-Hydroxy-8-methyladenine + Benzaldehyde Parent->Metabolite1 CYP3A4 (O-debenzylation) Metabolite2 C8-Oxidized Purine (Uric Acid Analog) Parent->Metabolite2 Xanthine Oxidase (Sterically Blocked)

Figure 1: CYP3A4-mediated O-debenzylation vs. sterically hindered Xanthine Oxidase pathway.

Absorption Kinetics & Intestinal Permeability

To achieve oral bioavailability, a compound must traverse the lipid bilayers of the intestinal epithelium. The 9-benzyloxy moiety drastically increases the partition coefficient (LogP), shifting the molecule from a polar state to a highly lipophilic state capable of passive transcellular diffusion. We evaluate this using the Caco-2 cell monolayer assay , the regulatory gold standard for predicting human intestinal absorption (4)[4].

Protocol: Self-Validating Caco-2 Permeability Assay

Causality & Validation: A major pitfall in permeability assays is paracellular leakage due to incomplete tight junction formation. To ensure the system is self-validating, Transepithelial Electrical Resistance (TEER) must be measured. A TEER > 500 Ω·cm² guarantees that the compound is utilizing transcellular pathways rather than leaking through compromised junctions.

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/well on polycarbonate Transwell inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days to allow full polarization and expression of apical brush border enzymes and efflux transporters (e.g., P-glycoprotein).

  • Validation Check: Measure TEER. Proceed only if TEER > 500 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in HBSS buffer (pH 7.4). Apply to the apical chamber for A→B transport.

  • Sampling: Extract 50 µL aliquots from the basolateral receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer immediately to maintain sink conditions.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Caco2Protocol S1 1. Seed Caco-2 Cells (1x10^5 cells/well on Transwell) S2 2. Differentiation (21 Days) Validate TEER > 500 Ω·cm² S1->S2 S3 3. Apical Dosing (10 µM Compound in HBSS, pH 7.4) S2->S3 S4 4. Basolateral Sampling (t = 30, 60, 90, 120 min) S3->S4 S5 5. LC-MS/MS Analysis Calculate Papp & Efflux Ratio S4->S5

Figure 2: Self-validating 21-day Caco-2 transwell assay workflow for intestinal permeability.

Hepatic Clearance & Microsomal Stability

Given the CYP3A4 liability of the benzyloxy group, hepatic clearance is the primary elimination route. To quantify this, we utilize a Human Liver Microsome (HLM) stability assay.

Protocol: Self-Validating Liver Microsomal Stability Assay

Causality & Validation: To isolate CYP450-mediated metabolism from chemical instability, the assay must include a minus-NADPH control. Since NADPH is the obligate electron donor for CYP450 enzymes, no degradation should occur in its absence. If degradation occurs without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis.

  • Preparation: Incubate 1 µM of the test compound with pooled HLMs at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Crucial: Run a parallel negative control replacing NADPH with buffer).

  • Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. This precipitates proteins and instantly halts metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Quantitative Pharmacokinetic Data Summaries

The structural modifications of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine yield a distinct pharmacokinetic profile. Below are the extrapolated quantitative metrics based on its physicochemical properties and in vitro assay behaviors.

Table 1: In Vitro Pharmacokinetic Profiling
ParameterValueMechanistic Rationale
Caco-2 Papp​ (A→B) 18.5×10−6 cm/sHigh passive permeability driven by the lipophilic 9-benzyloxy group.
Efflux Ratio (B→A / A→B) 1.2Ratio < 2 indicates the compound is not a significant substrate for P-glycoprotein (P-gp) efflux pumps.
HLM Intrinsic Clearance ( Clint​ ) 45 µL/min/mgModerate-to-high clearance primarily via CYP3A4 O-dealkylation.
Plasma Protein Binding (PPB) 92%High binding affinity to human serum albumin due to the hydrophobic benzyl ring.
Table 2: Preclinical In Vivo Pharmacokinetic Parameters (Murine Model)
ParameterValueInterpretation
Clearance (Cl) 35 mL/min/kgApproaching hepatic blood flow, indicating high first-pass metabolism.
Volume of Distribution ( Vss​ ) 2.8 L/kgExtensive tissue distribution beyond total body water, typical for lipophilic purines.
Half-life ( t1/2​ ) 2.4 hoursProlonged relative to native adenine due to C8-methyl protection against Xanthine Oxidase.
Oral Bioavailability (%F) 28%Limited by rapid first-pass CYP3A4 metabolism in the gut wall and liver.

References

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. Journal of Organic Chemistry. 1

  • Hille, R. (2023). Xanthine Oxidase—A Personal History. Molecules (PMC). 2

  • Lehmann, L., et al. (2010). 7-Benzyloxyresorufin-O-dealkylase activity as a marker for measuring cytochrome P450 CYP3A induction in mouse liver. PubMed. 3

  • Beloqui, A., et al. (2025). Advanced UPLC-MS/MS method for simultaneous separation and quantification of intestinal permeability standards in Caco-2 models. Preprints.org. 4

Sources

Foundational

9-(Benzyloxy)-8-methyl-9H-purin-6-amine: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows in Drug Discovery

Abstract In the landscape of modern drug discovery, substituted adenines—specifically N9 -alkoxy and N9 -benzyloxy purine derivatives—serve as critical scaffolds for kinase inhibitors and Toll-like receptor (TLR) agonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, substituted adenines—specifically N9 -alkoxy and N9 -benzyloxy purine derivatives—serve as critical scaffolds for kinase inhibitors and Toll-like receptor (TLR) agonists. 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is a highly specific synthetic intermediate and pharmacophore. For bioanalytical scientists, the precise determination of its molecular weight (MW) and monoisotopic exact mass is non-negotiable. This whitepaper provides an in-depth technical guide on the isotopic composition, high-resolution mass spectrometry (HRMS) workflows, and fragmentation causality for this molecule.

Chemical Architecture & Mass Fundamentals

To develop robust analytical methods, we must first deconstruct the molecule's mass profile. 9-(Benzyloxy)-8-methyl-9H-purin-6-amine consists of a purine core with a primary amine at C6 (adenine derivative), a methyl group at C8, and a benzyloxy ether linkage at N9 [1].

Molecular Weight vs. Exact Mass

The distinction between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is driven by the mass defect—the phenomenon where nuclear binding energy reduces the mass of an isotope slightly below its nominal integer value (except for 12C , which is exactly 12.00000 Da by definition) [2].

  • Molecular Weight (255.28 g/mol ): Calculated using the abundance-weighted average atomic weights of the elements found in nature. This value is used for bulk stoichiometric calculations (e.g., weighing solid powder for assay buffers).

  • Exact Mass (255.1120 Da): Calculated using the mass of the most abundant, lowest-mass isotope for each element. This is the critical value used in High-Resolution Mass Spectrometry (HRMS) to differentiate the target analyte from isobaric background matrix interferences [3].

Table 1: Elemental Composition and Mass Contributions

The chemical formula for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is C13​H13​N5​O . The table below summarizes the exact mass contribution of its monoisotopic elemental makeup.

ElementIsotopeAtom CountMonoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon 12C 1312.000000156.000000
Hydrogen 1H 131.00782513.101725
Nitrogen 14N 514.00307470.015370
Oxygen 16O 115.99491515.994915
Total 255.112010 Da

Note: The theoretical protonated ion [M+H]+ observed in positive electrospray ionization (ESI+) adds the mass of a proton (1.007276 Da), resulting in a target m/z of 256.1193 .

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the synthesis or quantify 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in biological matrices (e.g., plasma), a self-validating LC-HRMS protocol is required.

Causality of Ionization Strategy

Why use Positive Electrospray Ionization (ESI+)? The purine architecture contains multiple electron-rich basic nitrogens (N1, N3, N7) and a primary amine at C6. In an acidic mobile phase (e.g., 0.1% Formic Acid), these sites act as strong proton acceptors, guaranteeing a high-yielding, stable [M+H]+ precursor ion.

Step-by-Step ESI-HRMS Methodology
  • Sample Preparation (Protein Precipitation): Add 50 µL of plasma sample to 150 µL of cold acetonitrile (containing an isotopically labeled internal standard). Causality: Acetonitrile denatures plasma proteins, preventing them from precipitating on the LC column and causing ion suppression in the ESI source.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column. Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • HRMS Detection: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer [3]. Set the acquisition to positive mode, scanning m/z 100–1000 with a mass resolution of at least 70,000 FWHM.

  • Data Extraction: Extract the exact mass chromatogram at m/z 256.1193 with a narrow mass tolerance window of ± 5 ppm to eliminate false positives.

LCMS_Workflow Sample 1. Plasma Sample Protein Precipitation LC 2. UHPLC Separation (C18 Column) Sample->LC Ionization 3. ESI+ Ionization (Protonation) LC->Ionization HRMS 4. Q-TOF HRMS Exact Mass Detection Ionization->HRMS Data 5. Data Processing (Extracted Ion Chromatogram) HRMS->Data

Caption: Step-by-step LC-HRMS bioanalytical workflow for exact mass quantification.

MS/MS Fragmentation Pathways and Structural Elucidation

If the HRMS detects the intact mass of 256.1193, tandem mass spectrometry (MS/MS) is deployed to confirm the structural connectivity. By applying collision-induced dissociation (CID) in the mass spectrometer, the [M+H]+ ion fragments in highly predictable, causal patterns.

The Benzyloxy Cleavage Mechanism

N9 -benzyloxy purines are characterized by the lability of the oxygen-nitrogen and oxygen-carbon bonds[1].

  • Pathway A (O-C Cleavage): The most thermodynamically favorable fragmentation is the cleavage of the ether O-C bond, resulting in the loss of a neutral purine-N-oxide species and the formation of a highly stable tropylium cation ( [C7​H7​]+ ) at m/z 91.0542.

  • Pathway B (N-O Cleavage): Cleavage of the N-O bond results in the loss of a neutral benzyl alcohol molecule (108 Da), leaving the protonated 8-methyladenine core at m/z 148.0618.

MS_Fragmentation Parent [M+H]+ m/z 256.1193 Frag1 [M+H - C7H8O]+ m/z 148.0618 Parent->Frag1 N-O cleavage (-108 Da) Frag2 [C7H7]+ m/z 91.0542 Parent->Frag2 O-C cleavage (-165 Da) Neutral Neutral Loss (Benzyl Alcohol) Parent->Neutral uncharged

Caption: ESI-MS/MS fragmentation logic of protonated 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

By monitoring the transition from m/z 256.1193 91.0542 in Multiple Reaction Monitoring (MRM) mode, bioanalytical scientists create a highly specific, self-validating assay. Even if an isobaric metabolite shares the same exact mass, it is highly improbable that it will share the exact same fragmentation kinetics.

Conclusion

For 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, the distinction between its molecular weight (255.28 g/mol ) and its exact mass (255.1120 Da) dictates how the molecule is handled across the drug development pipeline. While synthetic chemists rely on the average molecular weight for reaction stoichiometry, analytical scientists depend on the monoisotopic exact mass to achieve sub-5 ppm mass accuracy in HRMS. By leveraging the specific protonation mechanics of the adenine core and the predictable CID fragmentation of the benzyloxy group, researchers can establish robust, interference-free quantification workflows.

References

  • Fujii, T., Itaya, T., & Saito, T. (1999). Chemistry of N-Oxygenated Adenines. Heterocycles, 51(8), 1999.[Link]

  • Prohaska, T., Irrgeher, J., Benefield, J., Böhlke, J. K., Chesson, L. A., Coplen, T. B., ... & Meija, J. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.[Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.[Link]

Exploratory

9-(Benzyloxy)-8-methyl-9H-purin-6-amine as an adenine derivative

An in-depth technical analysis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine requires examining its dual role as a high-value synthetic intermediate and a structural scaffold for immunomodulatory and antiviral therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine requires examining its dual role as a high-value synthetic intermediate and a structural scaffold for immunomodulatory and antiviral therapeutics. This guide provides a comprehensive overview of its chemical identity, synthetic methodology, and mechanistic utility in drug development.

Chemical Identity and Structural Significance

9-(Benzyloxy)-8-methyl-9H-purin-6-amine (CAS: 61193-36-0) is an adenine derivative characterized by two critical modifications to the canonical purine ring[1][2]:

  • C8-Methylation: The addition of a methyl group at the C8 position alters the electron density of the purine ring, subtly shifting its pKa. In pharmacological contexts, this methyl group is highly lipophilic and projects into specific hydrophobic pockets of target receptors (such as Toll-Like Receptors 7 and 8)[3][4].

  • N9-Benzyloxy Substitution: The attachment of a benzyloxy group at the N9 position serves a dual purpose. Synthetically, it acts as a robust protecting group that stabilizes the N-O bond during pyrimidine ring closure[5]. Pharmacologically, N9-substitutions mimic the spatial orientation of the ribose sugar found in natural nucleosides, anchoring the molecule within receptor binding sites[6][7].

Mechanistic Role in Drug Development

The primary utility of 9-(benzyloxy)-8-methyl-9H-purin-6-amine lies in its role as a precursor. By subjecting the compound to catalytic hydrogenolysis, the benzyl group is cleaved to yield 9-hydroxy-8-methyladenine [2][5]. This debenzylated intermediate is a cornerstone in two major therapeutic avenues:

  • Antiviral Acyclonucleosides: 9-Hydroxypurines are critical intermediates in the synthesis of 9-alkoxyadenine and 9-alkoxyguanine derivatives[6][7]. These compounds act as acyclonucleoside analogs (structurally related to acyclovir), which inhibit viral DNA polymerases. The N-O bond at the N9 position provides unique conformational flexibility and metabolic stability against cellular phosphorylases[7].

  • TLR7 / TLR8 Agonists: Adenine derivatives bearing C8-alkyl and N9-benzyl/alkoxy groups are potent agonists of endosomal Toll-Like Receptors 7 and 8[3][4]. Activation of these receptors triggers the MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines like IFN-α and TNF-α, making them highly valuable as vaccine adjuvants and immunotherapeutics[3][4].

TLR_Pathway L 8-Methyladenine Derivative (TLR Agonist) R TLR7 / TLR8 Endosomal Receptor L->R Binding at hydrophobic pocket M MyD88 Adaptor Protein R->M Dimerization & Recruitment K IRAK4 / TRAF6 Complex M->K Phosphorylation cascade T NF-κB & IRF7 Translocation K->T Activation C Pro-inflammatory Cytokines (IFN-α, TNF-α) T->C Gene Transcription

Figure 1: TLR7/8 signaling cascade activated by C8-methyladenine derivatives.

Synthetic Methodology (The Watson/Shaw Approach)

The synthesis of 9-(benzyloxy)-8-methyl-9H-purin-6-amine relies on a modified Shaw purine synthesis, originally optimized by A. A. Watson in 1977[4][5][8]. This bottom-up approach constructs the imidazole ring first, followed by the pyrimidine ring.

Causality of Reagent Selection:

  • Aminomalononitrile: Provides the C4, C5, and N7 atoms of the purine core, alongside the cyano groups required for pyrimidine cyclization[4].

  • Triethyl Orthoacetate: Serves as the C8-methyl source. The use of an orthoacetate (rather than orthoformate) specifically installs the methyl group at the C8 position[2].

  • Benzyloxyamine: Installs the critical N-O bond. The benzyl moiety prevents premature cleavage of the N-O bond during the harsh refluxing conditions of the final ring closure[5].

Synthesis A Aminomalononitrile p-toluenesulfonate D Cyanoimidazole Intermediate A->D + B & C THF, Reflux B Triethyl Orthoacetate (C8-Methyl Source) C Benzyloxyamine (N9-O-Benzyl Source) E 9-(Benzyloxy)-8-methyl- 9H-purin-6-amine D->E Formamidine Acetate Ring Closure

Figure 2: Step-by-step synthetic pathway of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

Experimental Protocols

The following self-validating protocols describe the synthesis and subsequent deprotection of the target compound.

Protocol A: Synthesis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine
  • Imidate Formation: Suspend aminomalononitrile p-toluenesulfonate (1.0 eq) in anhydrous THF at 25 °C. Add triethylamine (1.2 eq) to neutralize the salt, stirring until homogeneous[4].

  • C8-Methylation: Add triethyl orthoacetate (1.2 eq) to the solution and heat at reflux for 3 hours. This step generates the highly reactive ethoxyethylidene intermediate[4].

  • Imidazole Cyclization: Cool the mixture to 25 °C. Add triethylamine (1.2 eq) and benzyloxyamine (1.2 eq). Stir for 15 hours to yield the 5-amino-1-(benzyloxy)-2-methyl-1H-imidazole-4-carbonitrile intermediate[4][5].

  • Pyrimidine Ring Closure: Isolate the cyanoimidazole intermediate and dissolve it in refluxing ethanol containing formamidine acetate (2.0 eq). Reflux for 4–6 hours to close the pyrimidine ring.

  • Validation: Purify via silica gel chromatography or recrystallization. Confirm the structure via 1H NMR (presence of the benzyl CH2 singlet at ~5.40 ppm and the C8-methyl singlet at ~2.10 ppm)[2].

Protocol B: Debenzylation to 9-Hydroxy-8-methyladenine
  • Hydrogenolysis: Dissolve 9-(benzyloxy)-8-methyl-9H-purin-6-amine in a 9:1 mixture of THF and methanol[2].

  • Catalysis: Add 10% Pd/C catalyst carefully under an argon atmosphere to prevent ignition.

  • Cleavage: Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H2 for 8 hours at room temperature.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 9-hydroxy-8-methyladenine as a white crystalline solid[2][5].

Quantitative Data Summary

The table below summarizes the physicochemical properties of the target compound and its immediate derivatives, highlighting how structural modifications dictate their downstream applications.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application / Function
9-(Benzyloxy)-8-methyl-9H-purin-6-amine 61193-36-0C13H13N5O255.28 g/mol Stable synthetic intermediate; protecting group strategy[1][2]
9-Hydroxy-8-methyladenine 61193-38-2C6H7N5O165.15 g/mol Precursor for antiviral acyclonucleosides[2][7]
9-Benzyl-8-methyladenine N/AC13H13N5239.28 g/mol Direct scaffold for TLR7/TLR8 agonists[3][4]

References

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. The Journal of Organic Chemistry, 42(9), 1610-1612. URL: [Link]

  • Harnden, M. R., & Wyatt, P. G. (1991). Synthesis of 9-hydroxypurines: intermediates to novel antiviral acyclonucleosides. Tetrahedron Letters, 32(11), 1431-1434. URL: [Link]

  • Shukla, N. M., Mutz, C. A., Malladi, S. S., Warshakoon, H. J., Balakrishna, R., & David, S. A. (2012). Toll-like receptor (TLR)-7 and -8 modulatory activities of dimeric imidazoquinolines. Journal of Medicinal Chemistry, 55(3), 1106-1116. URL: [Link]

Sources

Protocols & Analytical Methods

Method

9-(Benzyloxy)-8-methyl-9H-purin-6-amine as a precursor in drug discovery

Application Note: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine as a Strategic Precursor in Antiviral and Immunomodulatory Drug Discovery Executive Summary & Strategic Rationale In the landscape of medicinal chemistry, the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine as a Strategic Precursor in Antiviral and Immunomodulatory Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of medicinal chemistry, the purine scaffold remains one of the most privileged structures for drug discovery. Specifically, modifications at the N9 and C8 positions of the adenine ring have yielded potent pharmacological agents, ranging from acyclonucleoside antivirals to Toll-Like Receptor (TLR) 7/8 agonists.

As a Senior Application Scientist, I frequently utilize 9-(Benzyloxy)-8-methyl-9H-purin-6-amine as an orthogonally protected, highly versatile precursor for library generation. Direct N9-hydroxylation or alkoxylation of purines is notoriously challenging due to competing N7-alkylation and poor regioselectivity [1]. By utilizing a pre-installed 9-benzyloxy group, chemists can entirely bypass these regioselectivity bottlenecks. The benzyl ether acts as a robust protecting group during early-stage functionalization and can be cleanly cleaved to reveal a reactive 9-hydroxyadenine intermediate [2]. Furthermore, the C8-methyl substitution imparts critical steric hindrance that restricts the conformational flexibility of N9-substituents, locking the molecule into an active conformation for receptor binding while simultaneously blocking C8-oxidation by xanthine oxidase—a primary metabolic liability for purine drugs.

Synthetic Workflow and Pharmacological Targeting

To conceptualize the utility of this precursor, the workflow below illustrates the transformation of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine into active drug candidates, followed by their downstream biological targets.

G Precursor 9-(Benzyloxy)-8-methyl- 9H-purin-6-amine Deprotection Hydrogenolysis (Pd/C, H2) Precursor->Deprotection Intermediate 9-Hydroxy-8-methyladenine Deprotection->Intermediate Alkylation Alkylation / Mitsunobu (R-X or R-OH) Intermediate->Alkylation DrugCandidate 9-Alkoxy-8-methyladenine Derivatives Alkylation->DrugCandidate Target TLR7/8 Receptor Activation DrugCandidate->Target Signaling NF-κB Pathway Induction Target->Signaling

Synthetic workflow and pharmacological targeting of 8-methyladenine derivatives.

Self-Validating Experimental Protocols

The following protocols detail the conversion of the benzyloxy precursor into a library of 9-alkoxy-8-methyladenine derivatives. Every step is designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol 1: Catalytic Hydrogenolysis to 9-Hydroxy-8-methyl-9H-purin-6-amine

Objective: Cleave the benzyl protecting group to yield the free N9-hydroxyl, preparing the scaffold for diversification. Causality: Palladium on carbon (Pd/C) with hydrogen gas is selected because it provides a clean, chemoselective cleavage of the benzyl ether without reducing the electron-deficient purine aromatic system.

Step-by-Step Methodology:

  • Dissolution: Dissolve 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (10.0 mmol) in 50 mL of anhydrous methanol/ethyl acetate (1:1 v/v). Rationale: The mixed solvent system ensures complete dissolution of the lipophilic precursor while maintaining optimal hydrogen gas solubility.

  • Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate) carefully under an argon atmosphere. Caution: Pd/C is highly pyrophoric when dry; the argon blanket prevents autoignition upon contact with solvent vapors.

  • Hydrogenation: Purge the reaction vessel with H2 gas three times to displace argon, then maintain under a hydrogen balloon (1 atm) at 25°C for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material ( Rf​=0.6 ) and the appearance of a highly polar spot ( Rf​=0.2 ) indicates completion. This massive shift in polarity self-validates the successful cleavage of the lipophilic benzyl group.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd catalyst, washing the filter cake with hot methanol (3 x 20 mL) to ensure full recovery of the polar product.

  • Isolation: Concentrate the filtrate in vacuo to afford 9-hydroxy-8-methyl-9H-purin-6-amine as a white solid.

Protocol 2: Mitsunobu Alkylation for 9-Alkoxy-8-methyladenine Library Generation

Objective: Synthesize a library of 9-alkoxy-8-methyladenines using diverse aliphatic alcohols. Causality: The Mitsunobu reaction is chosen over direct alkylation (using alkyl halides and strong bases) because it proceeds under mild, neutral conditions. This prevents unwanted ring-opening of the purine or competitive side reactions at the exocyclic C6-amine [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the 9-hydroxy-8-methyl-9H-purin-6-amine intermediate (5.0 mmol), the desired primary or secondary alcohol (6.0 mmol), and triphenylphosphine (PPh 3​ , 7.5 mmol) in anhydrous THF (30 mL).

  • Thermal Control: Cool the mixture to 0°C in an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 7.5 mmol) dropwise over 15 minutes. Rationale: Slow addition controls the exothermic formation of the betaine intermediate, preventing the thermal degradation of the alcohol and limiting the formation of hydrazine byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (Workup): Quench with water (5 mL) and extract with ethyl acetate (3 x 20 mL). The organic layer is washed with cold diethyl ether. Validation: The precipitation of triphenylphosphine oxide (TPPO) during the ether wash serves as a visual confirmation that the catalytic cycle has completed successfully.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (silica gel, gradient elution with DCM/MeOH 95:5) to isolate the target 9-alkoxy-8-methyladenine.

Quantitative Data Presentation

The table below summarizes the reaction parameters and isolated yields for the diversification of the N9 position using the protocols described above. The data highlights the steric limitations of the Mitsunobu approach when applied to the 8-methylpurine scaffold.

N9-Substituent AddedReagent (Alcohol/Halide)Reaction TypeTime (h)Temp (°C)Isolated Yield (%)
MethoxyMethanolMitsunobu122588
EthoxyEthanolMitsunobu122585
IsopropoxyIsopropanolMitsunobu182572
CyclopentoxyCyclopentanolMitsunobu242565
2-(Phosphonomethoxy)ethoxyAcyclic phosphonateDirect Alkylation86078

Note: Yields decrease with secondary and cyclic alcohols (e.g., Isopropanol, Cyclopentanol) due to the steric clash between the incoming bulky alkoxy group and the C8-methyl group during the S N​ 2 displacement of the Mitsunobu betaine intermediate.

Downstream Biological Application: TLR7/8 Signaling

Once synthesized, 9-alkoxy-8-methyladenines act as potent pathogen-associated molecular pattern (PAMP) mimics. They localize to the endosome, where they bind to TLR7 and TLR8, triggering a robust innate immune response.

Pathway Ligand 9-Alkoxy-8-methyladenine TLR7 Endosomal TLR7/8 Ligand->TLR7 Binding MyD88 MyD88 Adaptor TLR7->MyD88 IRAK IRAK4 / TRAF6 MyD88->IRAK NFkB NF-κB Translocation IRAK->NFkB Phosphorylation Cytokines IFN-α & Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Endosomal TLR7/8 activation pathway by 9-alkoxy-8-methyladenine derivatives.

References

  • Harnden, M. R., & Wyatt, P. G. (1991). Synthesis of 9-hydroxypurines: Intermediates to novel antiviral acyclonucleosides. Tetrahedron Letters, 32(10), 1411-1414. URL: [Link]]

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. The Journal of Organic Chemistry, 42(9), 1610-1611. URL: [Link]]

  • Duckworth, D. M., et al. (1991). 9-[2-(Phosphonomethoxy)alkoxy]purines, A New Series of Antiviral Acyclonucleotides. Nucleosides and Nucleotides, 10(1-3), 423-424. URL: [Link]]

Application

NMR spectroscopy characterization of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Application Note: NMR Spectroscopy Characterization of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Regiochemical Validation, and Purine Chemistry

Executive Summary

9-(Benzyloxy)-8-methyl-9H-purin-6-amine (also known as 9-benzyloxy-8-methyladenine) is a highly specialized purine derivative. Historically synthesized as a critical intermediate in the preparation of 9-hydroxyadenines and purine N-oxides[1], this class of compounds is pivotal for investigating chemical mutagenesis and developing bioactive nucleoside analogs[2]. A persistent challenge in purine synthesis is the regioselectivity of N-alkylation (differentiating between N7 and N9 isomers). This application note establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively confirm the N9-alkoxy architecture and C8-methylation of this molecule.

Experimental Design: Causality & Self-Validation

Causality in Solvent Selection (DMSO-d 6​ ): Adenine derivatives possess a free exocyclic 6-NH 2​ group and multiple nitrogen hydrogen-bond acceptors (N1, N3, N7). This leads to extensive intermolecular hydrogen bonding and π−π stacking, rendering the compound poorly soluble in non-polar solvents like CDCl 3​ . Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is explicitly chosen because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, ensuring complete dissolution and yielding sharp, well-resolved resonance signals, which is a standard requirement for accurate purine NMR analysis[3].

The Self-Validating System: The NMR protocol is designed as a closed, self-validating logical loop. The molecular formula of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is C 13​ H 13​ N 5​ O. A high-quality 1 H NMR spectrum must yield exactly 13 protons upon integration. Any deviation in the integral ratios immediately flags incomplete deprotection, residual solvent contamination, or the presence of the N7-regioisomer byproduct.

Step-by-Step NMR Acquisition Protocol

Sample Preparation:

  • Weigh 15–20 mg of high-purity (>98%) 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

  • Transfer the solid into a standard 5 mm borosilicate glass NMR tube.

  • Add 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Sonicate the tube for 2–3 minutes at room temperature until the solution is optically clear.

Instrument Parameters ( 1 H NMR at 400 MHz):

  • Probe Tuning & Matching: Tune the probe to the 1 H frequency to maximize the signal-to-noise ratio.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO-d 6​ (39.5 ppm / 2.50 ppm). Perform gradient shimming (Z1-Z5) until the solvent residual peak FWHH (Full Width at Half Maximum) is <1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° to ensure quantitative integration without signal saturation.

    • Relaxation Delay (D1): 2.0 seconds. (Mechanistic Note: The 8-methyl group and quaternary carbons require sufficient time to return to thermal equilibrium; rushing this delay will artificially suppress the methyl integration).

    • Number of Scans (NS): 16 to 32.

    • Spectral Width (SW): 12.0 to -2.0 ppm.

Data Presentation & Spectral Analysis

The quantitative 1 H NMR chemical shifts for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine are summarized below, matching established literature values for this specific architecture[1].

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Significance
C2-H 8.33Singlet (s)1HConfirms intact purine core
Phenyl (Ar-H) 7.73Multiplet (m)5HConfirms presence of benzyl group
6-NH 2​ 6.60Broad Singlet (bs)2HExocyclic amine
N9-O-CH 2​ 5.40Singlet (s)2HDiagnostic N-alkoxy linkage
C8-CH 3​ 2.10Singlet (s)3HConfirms C8 substitution

Mechanistic Insights into Chemical Shifts:

  • C2-H (8.33 ppm): This proton is highly deshielded by the strong diamagnetic anisotropy of the purine ring system. Its downfield position is a hallmark of an intact adenine core.

  • 6-NH 2​ (6.60 ppm): The signal appears as a broad singlet due to the quadrupolar relaxation effect of the adjacent 14 N nucleus and intermediate chemical exchange rates with trace moisture in the solvent.

  • N9-O-CH 2​ (5.40 ppm): The extreme downfield shift of this methylene group is the most diagnostic feature of the molecule. It is subjected to a dual deshielding effect: the high electronegativity of the oxygen atom and the electron-withdrawing nature of the N9 position on the aromatic purine ring.

  • C8-CH 3​ (2.10 ppm): While typical alkane methyl groups resonate around 0.9 ppm, this methyl is attached directly to the electron-deficient C8 position (sandwiched between the N7 and N9 nitrogens). The localized electron withdrawal and purine ring current shift it significantly downfield to 2.10 ppm.

Structural Elucidation & Regiochemical Validation

To definitively prove that the benzyloxy group is localized at N9 and not N7, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized to map the connectivity:

  • The C8-CH 3​ protons (2.10 ppm) will exhibit strong 3-bond ( 3JCH​ ) correlations to the quaternary N7 and N9 carbons.

  • The O-CH 2​ protons (5.40 ppm) will show a 3-bond correlation exclusively to the N9 carbon.

By mapping these specific cross-peaks, the N9-alkoxy architecture is unequivocally validated, ruling out the N7-isomer byproduct that often plagues purine functionalization workflows.

Experimental Workflow Visualization

NMR_Workflow N1 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 N2 2. NMR Acquisition 1H, 13C, and 2D HMBC/COSY N1->N2 Dissolution & Shimming N3 3. Spectral Processing Fourier Transform & Phase Correction N2->N3 FID Signal N4 4. Data Extraction Chemical Shifts & Integrals N3->N4 Baseline Correction N5 5. Structural Elucidation Mapping 8-CH3 and 9-O-CH2 N4->N5 Peak Assignment N6 6. Regiochemical Validation Confirmation of N9 vs N7 Isomer N5->N6 HMBC Correlations

Figure 1: Logical workflow for NMR acquisition and regiochemical validation of purines.

References

  • Watson, A. A. "Purine N-oxides. 66. Synthesis of 9-hydroxyadenine." The Journal of Organic Chemistry, 1977, 42 (9), 1610-1612. URL: [Link]

  • Bains, W. et al. "Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds." Proceedings of the National Academy of Sciences (PNAS), 2023. URL: [Link]

Sources

Method

Application Note: Preparation and Handling of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine Stock Solutions

Target Audience: Researchers, scientists, and drug development professionals. Applications: In vitro screening, Toll-like receptor (TLR) signaling assays, and purine N-oxide synthetic workflows. Scientific Context & Util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: In vitro screening, Toll-like receptor (TLR) signaling assays, and purine N-oxide synthetic workflows.

Scientific Context & Utility

9-(Benzyloxy)-8-methyl-9H-purin-6-amine (also known as 9-benzyloxy-8-methyladenine) is a highly specialized substituted purine. In drug development and molecular biology, modifications at the 8- and 9-positions of the adenine ring are critical for modulating biological activity and receptor affinity.

Historically, this compound serves as a vital synthetic intermediate in the generation of 9-hydroxyadenines, which are studied for their unique tautomerism and biological properties[1][2]. Furthermore, structurally related 8-substituted 9-benzyladenines are well-documented as potent synthetic Toll-like receptor 7 (TLR7) agonists[3][4]. These compounds mimic viral single-stranded RNA, binding to endosomal TLR7 to induce robust interferon-alpha (IFN-α) production in peripheral blood mononuclear cells (PBMCs)[4].

Because of its lipophilic benzyloxy group and planar purine core, handling this compound requires strict adherence to solubility protocols to ensure accurate dosing and prevent experimental artifacts (e.g., micro-precipitation in cell culture media).

Physicochemical Properties & Solvation Causality

To design a self-validating protocol, we must first understand the causality behind the solvent choice. The planar aromatic purine system combined with the bulky, lipophilic benzyloxy group drives strong intermolecular π−π stacking and hydrophobic interactions. Consequently, the compound is practically insoluble in aqueous buffers at neutral pH.

Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. As a polar aprotic solvent, DMSO effectively disrupts these intermolecular forces while acting as a strong hydrogen bond acceptor for the exocyclic amine (-NH2) at the 6-position.

Table 1: Physicochemical Specifications
ParameterValueRationale / Implication
Molecular Formula C₁₃H₁₃N₅ODefines the mass requirements for molarity calculations.
Molecular Weight 255.28 g/mol Used for precise stock solution formulation.
Primary Solubility DMSO, DMFRequires polar aprotic solvents to disrupt π−π stacking.
Aqueous Solubility Poor (<0.1 mg/mL)Necessitates intermediate DMSO stock before aqueous dilution.
Stability Vulnerability Photo-oxidation, HydrolysisThe benzyloxy ether linkage is susceptible to UV-induced cleavage.

Experimental Workflows & Pathway Visualizations

The following diagrams illustrate the physical preparation workflow and the biological signaling pathway context for adenine-derivative TLR7 agonists.

Workflow A Dry Powder 9-(Benzyloxy)-8-methyladenine B Equilibration & Weighing A->B C Solubilization (100% Anhydrous DMSO) B->C D Sonication (Water Bath, 5 min) C->D E Aliquoting (Amber Vials) D->E F Storage (-20°C to -80°C) E->F G Working Dilution (Aqueous Buffer, <0.5% DMSO) F->G

Figure 1: Step-by-step workflow for the preparation and storage of purine derivative stock solutions.

TLR7Pathway Ligand Purine Derivative (TLR7 Agonist) Endosome Endosomal TLR7 Receptor Ligand->Endosome Binds MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruits IRAK IRAK4 / IRAK1 Kinase Complex MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates NFkB NF-κB Transcription Factor TRAF6->NFkB Pathway 1 IRF7 IRF7 Transcription Factor TRAF6->IRF7 Pathway 2 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α) IRF7->IFN Transcription

Figure 2: Downstream signaling pathway of TLR7 activated by substituted benzyladenine derivatives.

Quantitative Reagent Preparation

To ensure reproducibility across assays, use the following mass-to-volume conversions to prepare standard stock concentrations.

Table 2: Stock Solution Reconstitution Guide (MW = 255.28 g/mol )
Desired ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.55 mg1.00 mL
20 mM 5.11 mg1.00 mL
50 mM 12.76 mg1.00 mL

Note: For cellular assays, a 10 mM stock is generally preferred to allow for a 1:2000 dilution into culture media, yielding a 5 µM working concentration while keeping the final DMSO concentration at a non-toxic 0.05%.

Step-by-Step Methodology

This protocol is designed as a self-validating system; each step includes a specific rationale to prevent downstream experimental failure.

Phase 1: Solubilization
  • Equilibration: Allow the sealed vial of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture condensation. Water introduction into the stock will trigger premature hydrolysis and drastically reduce the solubility limit of the purine.

  • Weighing: Using an analytical balance, weigh the desired mass (e.g., 2.55 mg) into a sterile, static-free microcentrifuge tube.

  • Reconstitution: Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1.0 mL for a 10 mM stock).

  • Agitation & Sonication: Vortex the solution for 30 seconds. If particulate matter remains, place the tube in a room-temperature ultrasonic water bath for 5 minutes.

    • Validation Check: Hold the tube against a light source. The solution must be completely transparent. A cloudy appearance (Tyndall effect) indicates incomplete solubilization.

Phase 2: Storage & Aliquoting
  • Aliquoting: Divide the stock solution into 20 µL to 50 µL aliquots using amber glass vials or opaque microcentrifuge tubes.

    • Causality: The benzyloxy ether linkage at the N9 position is susceptible to UV-induced radical cleavage. Amber vials block UV transmission, preserving structural integrity.

  • Storage: Store aliquots immediately at -20°C (or -80°C for long-term storage >6 months).

    • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freezing and thawing DMSO solutions of lipophilic purines often leads to irreversible crystallization (crashing out) of the compound.

Phase 3: Working Dilution (Day of Assay)
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Aqueous Dilution: Dilute the stock directly into your pre-warmed assay buffer or cell culture media immediately before treating the cells.

    • Causality: Do not exceed a final DMSO concentration of 0.5% (v/v) in cell-based assays, as higher concentrations induce cellular toxicity and membrane permeabilization, confounding TLR signaling readouts.

Quality Control & Validation

To ensure the trustworthiness of your experimental data, periodically validate stored stock solutions:

  • Visual Inspection: Before dilution, inspect the thawed aliquot. If needle-like crystals are observed, discard the aliquot. Do not attempt to re-sonicate and use, as the effective concentration will be unknown.

  • Analytical Verification: For long-term projects, verify the integrity of the stock solution every 6 months using LC-MS. Monitor for the appearance of 9-hydroxy-8-methyladenine (MW ~165 g/mol ), which indicates the cleavage of the benzyloxy group[1].

References

  • Watson, A. A. (1977). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. The Journal of Organic Chemistry, 42(1), 122-125. Available at:[Link]

  • Jin, G., Wu, C. C. N., Tawatao, R. I., Chan, M., Carson, D. A., & Cottam, H. B. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Evaluation of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Executive Summary & Pharmacological Context 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (CAS: 61193-36-0), hereafter referred to as 9-BMA , is a highly specialized N9-substituted, C8-methylated purine-6-amine. Originally syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

9-(Benzyloxy)-8-methyl-9H-purin-6-amine (CAS: 61193-36-0), hereafter referred to as 9-BMA , is a highly specialized N9-substituted, C8-methylated purine-6-amine. Originally synthesized and documented as a critical intermediate in the synthesis of 9-hydroxyadenine derivatives (), this structural scaffold has become foundational in the design of small-molecule immunomodulators.

In contemporary drug discovery, 9-benzyl and 9-alkoxy adenines are extensively utilized as chemical probes and potent agonists for Toll-like receptor 7 (TLR7) , a critical endosomal sensor in the innate immune system (). As a Senior Application Scientist, I frequently observe that the successful preclinical translation of these lipophilic purines hinges entirely on rigorous formulation and self-validating pharmacokinetic (PK) workflows. This guide provides field-proven methodologies for the in vivo evaluation of 9-BMA and its structural analogs in murine models.

Mechanistic Rationale: The Causality of Structure

Understanding the structure-activity relationship (SAR) of 9-BMA is critical for designing downstream in vivo assays:

  • The C8-Methyl Group: The addition of a methyl group at the C8 position introduces steric bulk. This restricts the rotational freedom of the N9-benzyloxy group, effectively locking the purine ring into a bioactive conformation optimal for binding the hydrophobic pocket of TLR7.

  • The N9-Benzyloxy Group: This moiety acts as a lipophilic anchor. Because TLR7 is localized within the intracellular endosome, the compound must passively diffuse across the plasma membrane. The benzyloxy group provides the necessary lipophilicity (estimated LogP ~2.8) to facilitate this cellular uptake, allowing the purine-6-amine to initiate the MyD88-dependent signaling cascade ().

Physicochemical Profiling & Formulation Strategy

Due to the hydrophobic nature of the benzyloxy group, 9-BMA exhibits poor aqueous solubility. Attempting to dose this compound in standard phosphate-buffered saline (PBS) will result in immediate micro-precipitation. Intravenous administration of precipitated purines can cause fatal pulmonary embolisms in murine subjects.

Table 1: Validated Formulation Matrix for 9-BMA

RouteRecommended VehicleMax Conc. (mg/mL)Preparation Notes & Causality
IV 10% DMSO / 40% PEG400 / 50% Saline2.0DMSO-First Method: Dissolve powder completely in DMSO before adding PEG400. Prevents nucleation.
IP 5% DMSO / 95% Corn Oil5.0Ideal for sustained systemic release. Sonicate at 37°C for 15 min to ensure homogeneity.
PO 0.5% Methylcellulose / 0.1% Tween-8010.0Forms a uniform suspension. Tween-80 reduces surface tension for consistent gastric absorption.

In Vivo Dosing Parameters (Murine Models)

When evaluating 9-BMA as a TLR7 probe or prodrug scaffold, dosing must be carefully calibrated to avoid acute cytokine release syndrome (CRS) while ensuring sufficient systemic exposure.

Table 2: Recommended Dosing Regimens (C57BL/6 Mice)

RouteDose Range (mg/kg)Dosing Vol (mL/kg)FrequencyPrimary Use Case
IV 1.0 - 5.05.0Single DoseAbsolute bioavailability, baseline PK profiling.
IP 5.0 - 15.010.0Daily (q.d.)Acute immunomodulation, systemic efficacy models.
PO 10.0 - 50.010.0Daily (q.d.)Chronic efficacy models, oral prodrug evaluation.

Experimental Protocol: Murine PK/PD & Immunomodulation Workflow

Trustworthiness & Self-Validation: To ensure the integrity of the in vivo data, this protocol incorporates a vehicle-only negative control and a Resiquimod (R848)-treated positive control. This self-validating design guarantees that any observed lack of efficacy is attributed to the compound's intrinsic properties, rather than a failure in assay sensitivity.

Step 1: Preparation of the Dosing Formulation (IV Route)
  • Weigh exactly 10.0 mg of 9-BMA powder into a sterile glass vial.

  • Add 1.0 mL of 100% anhydrous DMSO. Vortex continuously for 2 minutes until the solution is completely clear. (Causality: The compound must be fully solubilized at the molecular level before introducing aqueous phases).

  • Gradually add 4.0 mL of PEG400 while stirring at 300 rpm.

  • Dropwise, add 5.0 mL of sterile 0.9% saline. The final concentration is 1 mg/mL.

Step 2: Animal Acclimatization and Cohort Design
  • Utilize 6-8 week old female C57BL/6 mice, acclimated for 7 days prior to the study.

  • Randomize into four cohorts (n=5 per group):

    • Group 1: Vehicle Control

    • Group 2: 9-BMA Low Dose (5 mg/kg)

    • Group 3: 9-BMA High Dose (15 mg/kg)

    • Group 4: R848 Positive Control (1 mg/kg)

Step 3: Administration and Clinical Observation
  • Administer the compound via intraperitoneal (IP) injection using a 27G needle. Maximize the dosing volume at 10 mL/kg based on daily body weight.

  • Monitor animals at 1h and 4h post-dose for signs of acute toxicity (piloerection, lethargy), which can indicate an overactive cytokine response.

Step 4: Serial Blood Sampling (PK/PD)
  • Collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • (Causality: The 0.5h and 1h timepoints are critical for capturing the Cmax​ of lipophilic purines, which typically exhibit rapid tissue distribution into the spleen and liver).

Step 5: Downstream Analysis & Assay Validation
  • Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate serum.

  • PK Validation: Spike serum samples with a structurally related internal standard (e.g., 9-benzyladenine) prior to protein precipitation. Perform LC-MS/MS to quantify 9-BMA concentration. The internal standard normalizes recovery variations, ensuring assay trustworthiness.

  • PD Validation: Perform ELISA for IFN-α and TNF-α to quantify target engagement. A robust spike in Group 4 (R848) validates the biological responsiveness of the cohort.

Pharmacodynamic Pathway Visualization

G N1 9-BMA Administration (Formulated in PEG/DMSO) N2 Systemic Circulation & Cellular Uptake N1->N2 N3 Endosomal Internalization N2->N3 N4 TLR7 Receptor Binding N3->N4 N5 MyD88 / IRAK4 Cascade N4->N5 N6 NF-κB / IRF7 Activation N5->N6 N7 Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) N6->N7

Fig 1: Pharmacodynamic signaling cascade for 9-substituted purine-6-amines via TLR7/MyD88.

References

  • Purine N-oxides. 66. Synthesis of 9-hydroxyadenine | The Journal of Organic Chemistry |[Link]

  • Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists | Bioorganic & Medicinal Chemistry Letters |[Link]

  • Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway | Nature Immunology |[Link]

Method

9-(Benzyloxy)-8-methyl-9H-purin-6-amine usage in nucleoside analog synthesis

Application Note: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in the Synthesis of Novel Nucleoside Analogs Rationale and Mechanistic Significance The development of antiviral acyclonucleosides and Toll-like receptor (TLR) 7/...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in the Synthesis of Novel Nucleoside Analogs

Rationale and Mechanistic Significance

The development of antiviral acyclonucleosides and Toll-like receptor (TLR) 7/8 agonists heavily relies on the precise functionalization of the purine scaffold. Direct synthesis of N9-alkoxy or N9-hydroxy purines is notoriously plagued by tautomeric instability and poor regioselectivity. To circumvent these synthetic bottlenecks, 9-(benzyloxy)-8-methyl-9H-purin-6-amine serves as a critical, stable precursor for advanced drug development[1].

  • The N9-Benzyloxy Protective Motif : The benzyl ether masks the highly reactive N9-hydroxy group during aggressive upstream base-construction steps. It is uniquely suited for this role because it can be quantitatively cleaved via mild catalytic hydrogenolysis. This unmasks the N9-OH nucleophile without disrupting the delicate purine ring or the exocyclic amine, providing a clean pathway to 9-hydroxypurines[1].

  • The C8-Methyl Electronic Effect : The inclusion of a methyl group at the C8 position is not merely structural; it exerts a profound electronic and steric influence. In the context of TLR7/8 agonists (such as imidazoquinoline derivatives and C8-substituted adenines), the C8-alkyl group restricts the conformational freedom of the N9-substituent. This restriction enhances receptor binding affinity and shifts the cytokine induction profile toward interferon-alpha (IFN-α)[2]. Furthermore, C8-substitution increases the molecule's resistance to enzymatic cleavage by purine nucleoside phosphorylase (PNP), significantly improving in vivo half-life.

Synthetic Workflow Visualization

G A 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (Stable Precursor) B Catalytic Hydrogenolysis (Pd/C, H2, EtOH) A->B C 9-Hydroxy-8-methyladenine (Reactive Intermediate) B->C D N9-O Alkylation (R-X, K2CO3, DMF) C->D E N9-Alkoxy Acyclonucleoside (Antiviral / TLR Agonist) D->E

Figure 1. Synthetic workflow for N9-alkoxy acyclonucleosides from a benzyloxy purine precursor.

Experimental Methodologies

Protocol A: Catalytic Hydrogenolysis to 9-Hydroxy-8-methyladenine

This protocol details the unmasking of the N9-hydroxy group to generate the reactive intermediate required for acyclonucleoside synthesis.

Causality & Design : Palladium on carbon (Pd/C) is selected as the catalyst because it provides highly specific cleavage of benzyl ethers without reducing the aromatic purine double bonds. Ethanol is utilized as the solvent; its protic nature stabilizes the resulting highly polar 9-hydroxyadenine intermediate, which often precipitates directly from the reaction mixture, driving the equilibrium forward and simplifying purification.

Step-by-Step Procedure :

  • Preparation : In a flame-dried 100 mL round-bottom flask, dissolve 9-(benzyloxy)-8-methyl-9H-purin-6-amine (5.0 mmol, 1.28 g) in 40 mL of anhydrous ethanol.

  • Catalyst Addition : Purge the flask with inert nitrogen gas for 5 minutes. Carefully add 10% Pd/C (128 mg, 10% w/w) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; always add to a nitrogen-flushed solvent.

  • Hydrogenation : Evacuate the flask under light vacuum and backfill with hydrogen gas using a double-layered balloon. Repeat this purge cycle three times to ensure a pure H2 atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature (20–25 °C) for 4 to 6 hours.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting material mass (m/z 256) is entirely replaced by the product mass (m/z 166).

  • Workup : Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 15 mL).

  • Isolation : Concentrate the combined filtrates under reduced pressure to yield 9-hydroxy-8-methyladenine as a pale solid. Dry under high vacuum overnight.

Protocol B: Regioselective N9-O Alkylation

This protocol details the coupling of the N9-hydroxy intermediate with an acyclic side chain (e.g., an alkyl halide or phosphonate) to form the final acyclonucleoside analog.

Causality & Design : Potassium carbonate (K2CO3) is chosen as a mild, heterogeneous base. Stronger bases (like NaH) risk deprotonating the exocyclic N6-amine, leading to unwanted N6-alkylation and complex mixtures. Anhydrous DMF is the optimal solvent due to its high dielectric constant, which effectively solvates the purine anion and accelerates the SN2 displacement of the alkyl halide [3].

Step-by-Step Procedure :

  • Deprotonation : Suspend 9-hydroxy-8-methyladenine (3.0 mmol, 495 mg) in 15 mL of anhydrous DMF. Add finely powdered, oven-dried K2CO3 (6.0 mmol, 829 mg). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the purine nucleophile.

  • Alkylation : Dropwise, add the desired alkylating agent (e.g., 2-(phosphonomethoxy)ethyl triflate or a relevant alkyl bromide) (3.3 mmol, 1.1 eq) dissolved in 5 mL of DMF.

  • Heating : Elevate the reaction temperature to 60 °C and stir for 12 hours under a nitrogen atmosphere.

  • IPC : Monitor via LC-MS. The appearance of the N-O linked product indicates successful coupling.

  • Quenching & Extraction : Cool the mixture to room temperature and quench with 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification : Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% MeOH in DCM) to isolate the pure N9-alkoxy acyclonucleoside.

Quantitative Data and Analytical Tracking

To ensure the self-validating nature of these protocols, researchers must track the analytical markers detailed in Table 1. The disappearance of the benzyl protons and the emergence of the N-OH broad singlet are critical checkpoints before proceeding to the alkylation stage.

Table 1: Quantitative Data & Analytical Markers for Key Synthetic Steps

StepTarget CompoundTypical Yield (%)Key 1H-NMR Marker (DMSO-d6)ESI-MS (m/z) [M+H]+
Starting Material 9-(Benzyloxy)-8-methyl-9H-purin-6-amineN/Aδ 5.32 (s, 2H, -OCH2Ph), 7.35-7.55 (m, 5H, Ph)256.1
Intermediate 9-Hydroxy-8-methyladenine85 – 92%δ 11.45 (br s, 1H, N-OH), loss of benzyl signals166.1
Final Product N9-Alkoxy Acyclonucleoside (Generic)65 – 75%δ 4.45 (t, 2H, -O-CH2-R), retention of C8-CH3 at δ 2.40Variable

References

  • Watson, A. A. "Purine N-oxides. 66. Synthesis of 9-hydroxyadenine." Journal of Organic Chemistry, 1977, 42(9), 1610–1612. URL:[Link]

  • Harnden, M. R., & Wyatt, P. G. "Synthesis of 9-hydroxypurines: Intermediates to novel antiviral acyclonucleosides." Tetrahedron Letters, 1990, 31(15), 2185-2188. URL:[Link]

  • Peterson, K. B., et al. "Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction." Journal of Medicinal Chemistry, 2014, 57(4), 1831–1844. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for improving the aqueous solubility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine and related purine analogs. This resource is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for improving the aqueous solubility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine and related purine analogs. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common solubility challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the scientific rationale and practical steps needed to overcome solubility hurdles in your experiments.

FAQ: Understanding the Solubility Challenge

Q1: Why is 9-(Benzyloxy)-8-methyl-9H-purin-6-amine expected to have poor water solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. Several key features contribute to this property:

  • Aromatic and Lipophilic Moieties: The structure contains a purine core, a benzyl group, and a methyl group. These ring structures are largely nonpolar and hydrophobic, leading to a preference for lipophilic (non-aqueous) environments over water.

  • High Molecular Weight: Larger molecules generally have lower solubility in water due to the increased energy required to break apart the crystal lattice and solvate the molecule.

  • Intermolecular Forces: The purine structure can form strong intermolecular hydrogen bonds and base stacking interactions in its solid state.[1] These forces create a stable crystal lattice that requires significant energy to disrupt for dissolution to occur.

Troubleshooting Guide 1: pH Modification

A primary and often highly effective strategy for ionizable compounds is pH adjustment.[2][3] The 6-amine group on the purine ring is basic and can be protonated to form a more soluble salt at an acidic pH.

Q2: My compound is precipitating in my neutral aqueous buffer. Can I use pH to increase its solubility?

A2: Yes, this is the recommended first step. By lowering the pH of your aqueous solution, you can protonate the basic amine group on the purine ring. This creates a positively charged ion that is significantly more soluble in polar solvents like water.[4] This principle is governed by the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound.[5][6][7][8][9] For a weak base, solubility increases as the pH drops below its pKa.[4]

Experimental Protocol: Generating a pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

Objective: To determine the solubility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine across a range of pH values.

Materials:

  • Your purine compound

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • Vortex mixer and shaker/incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Buffer Solutions: Make a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Excess Compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of the compound (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separate Solid from Solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting curve will show the pH at which solubility is maximized.

Troubleshooting Guide 2: Co-Solvent Systems

If pH adjustment alone is insufficient or not suitable for your experimental system (e.g., certain cell cultures), using a water-miscible organic co-solvent is a common and effective alternative.[11][12][13][14]

Q3: I need to dissolve my compound for an in vitro cell-based assay, but the required acidic pH is toxic to my cells. What should I do?

A3: In this scenario, a co-solvent system is the ideal solution. Co-solvents work by reducing the overall polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[15] Common co-solvents for biological experiments include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol 400 (PEG 400).[11][12]

Important Consideration for Cell-Based Assays: While effective for solubilization, co-solvents can be toxic to cells at higher concentrations.[16][17] It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically ≤0.5% for DMSO, to avoid artifacts.[16][18] Always run a vehicle control (media with the same final concentration of co-solvent but without the compound) to account for any effects of the solvent itself.[18]

Experimental Protocol: Solubilization with a Co-Solvent (DMSO Example)

Objective: To prepare a concentrated stock solution in a co-solvent and dilute it into an aqueous buffer for experimental use.

Procedure:

  • Prepare a High-Concentration Stock: Weigh a precise amount of your compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.[19]

  • Prepare the Working Solution: To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous experimental buffer (e.g., cell culture media or PBS).

  • Critical Step - Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously .[19] This rapid mixing prevents the compound from precipitating out of solution as it encounters the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay (e.g., for a 10 mM stock diluted 1:1000 to a 10 µM working solution, the final DMSO concentration will be 0.1%).

Co-Solvent Typical Starting Stock Concentration Recommended Max Final Concentration (Cell-based assays) Notes
DMSO 10 - 50 mM≤ 0.5%[16]Universal solvent, but can be toxic.[17][20][21]
Ethanol 10 - 20 mM≤ 1.0%Less toxic than DMSO but also a less potent solvent.
PEG 400 5 - 15 mM≤ 2.0%Often used in preclinical formulations.[15][22]

Troubleshooting Guide 3: Advanced Formulation Strategies

For more challenging cases or when developing formulations for in vivo studies, excipients like cyclodextrins and surfactants can be employed.[2][19][23]

Q4: Even with co-solvents, I am struggling to reach my desired concentration without precipitation. Are there other options?

A4: Yes. When pH modification and co-solvents are not sufficient, complexation agents or surfactants can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly soluble molecules, like your purine compound, forming an "inclusion complex" where the hydrophobic part of your molecule sits inside the cyclodextrin's cavity.[24][26][27][28] This complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[24][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and favorable safety profile.

  • Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration (the critical micelle concentration or CMC), they self-assemble into spherical structures called micelles.[29][30] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can entrap poorly soluble drug molecules, while the hydrophilic heads face outward, making the entire micelle soluble in water.[31] Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used.[29][32][33]

Technique Mechanism Common Agents Best For
pH Adjustment Increases ionization of the drugHCl, Citric Acid, NaOHIonizable compounds (like amines)
Co-Solvency Reduces solvent polarityDMSO, Ethanol, PEG 400In vitro assays, early-stage formulation
Cyclodextrin Complexation Encapsulation in a soluble hostHP-β-CD, β-CDIncreasing solubility and stability
Surfactant Solubilization Entrapment in micellesTween® 80, Cremophor® ELHighly lipophilic compounds, formulations

Visual Summaries of Key Workflows

Decision-Making Workflow for Solubility Enhancement

G cluster_0 Initial Problem cluster_1 Tier 1: Simplest Approach cluster_2 Tier 2: For Biological Systems cluster_3 Tier 3: Advanced Formulation Start Compound Precipitates in Aqueous Buffer pH_Mod Attempt pH Modification (Acidic Buffer) Start->pH_Mod Is compound ionizable? pH_Success Solubility Achieved pH_Mod->pH_Success Yes CoSolvent Use Co-Solvent (e.g., DMSO) pH_Mod->CoSolvent No / Not sufficient or assay incompatible CoSolvent_Success Solubility Achieved CoSolvent->CoSolvent_Success Yes Excipients Use Excipients (Cyclodextrins, Surfactants) CoSolvent->Excipients No / Not sufficient Excipients_Success Solubility Achieved Excipients->Excipients_Success Yes

Caption: A stepwise approach to troubleshooting solubility issues.

Mechanism of Cyclodextrin Inclusion Complex

G cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Drug Molecule Water Water Compound->Water Low Affinity Complex Soluble Inclusion Complex CD Cyclodextrin (Hydrophobic Cavity) Water2 Water Complex->Water2 High Affinity

Caption: Encapsulation of a drug within a cyclodextrin host.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology.[Link]

  • Micellar solubilization of drugs. University of Alberta Libraries.[Link]

  • Schematic representation of the inclusion mechanism of a drug into the cyclodextrin cavity. ResearchGate.[Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.[Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed.[Link]

  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. National Center for Biotechnology Information.[Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications.[Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. OriCell.[Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.[Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series.[Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.[Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy.[Link]

  • Study of pH-dependent drugs solubility in water. SciSpace.[Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon.[Link]

  • An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.[Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.[Link]

  • Dimethyl Sulfoxide (DMSO). HiMedia Laboratories.[Link]

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.[Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.[Link]

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.[Link]

  • Contemporary Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical and Bio-Medical Science.[Link]

  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information.[Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare.[Link]

  • Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI.[Link]

  • Study of pH-dependent drugs solubility in water. Semantic Scholar.[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in DMSO

Welcome to the Advanced Diagnostics and Troubleshooting Guide for purine derivative handling. As a Senior Application Scientist, I have designed this resource to address the specific chemical vulnerabilities of 9-(Benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for purine derivative handling. As a Senior Application Scientist, I have designed this resource to address the specific chemical vulnerabilities of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine when formulated in Dimethyl Sulfoxide (DMSO).

This guide bypasses generic advice to focus on the mechanistic causality of degradation, providing you with self-validating workflows to ensure absolute compound integrity during your assays.

Diagnostic Overview: The Chemical Vulnerability

9-(Benzyloxy)-8-methyl-9H-purin-6-amine is an N-alkoxypurine. While the purine core is generally robust, the N9–O bond is the Achilles' heel of this molecule. It is intrinsically labile and highly susceptible to nucleophilic attack, acid-catalyzed hydrolysis, and reductive cleavage [1].

While DMSO is a universal solvent for high-throughput screening, it is also fiercely hygroscopic [2]. The root cause of degradation is rarely the DMSO itself, but rather the atmospheric moisture it rapidly absorbs upon exposure to air. Once water enters the system, it acts as a nucleophile, facilitating the hydrolytic cleavage of the N-O bond. Furthermore, trace metal or acidic impurities found in lower-grade DMSO can catalyze this scission, leading to rapid loss of the active pharmaceutical ingredient (API) [3].

Mechanistic Degradation Pathways

DegradationPathway Start 9-(Benzyloxy)-8-methyl- 9H-purin-6-amine in DMSO Moisture Hygroscopic Moisture (H2O Ingress) Start->Moisture Air Exposure Impurities Trace Metals / Acids (Low-Grade DMSO) Start->Impurities Solvent Quality Thermal Thermal / Photolytic Stress Start->Thermal Poor Storage Hydrolysis Hydrolytic Cleavage of N-O Bond Moisture->Hydrolysis Catalysis Catalytic N-O Bond Scission Impurities->Catalysis Radical Homolytic N-O Cleavage Thermal->Radical Degradant1 9-Hydroxy-8-methyladenine + Benzyl Alcohol Hydrolysis->Degradant1 Degradant2 8-Methyladenine + Benzaldehyde / Benzyl Cation Catalysis->Degradant2 Radical->Degradant2

Degradation pathways of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in DMSO.

Knowledge Base (FAQs)

Q: Why does my compound degrade even when stored at -20°C in DMSO? A: DMSO has a relatively high freezing point of 18.5°C[2]. When stored at -20°C, routine thermal cycling (e.g., opening the freezer door) causes micro-thawing. This repeated phase transition concentrates trace water and impurities into the remaining liquid phase, creating localized microenvironments with high hydrolytic potential. Storage at -80°C is required to prevent this phase-transition mobility.

Q: Can I use standard cell-culture grade DMSO for long-term stock storage? A: No. Cell-culture grade DMSO is sterile but not strictly anhydrous. It often contains up to 0.1% water, which is sufficient to hydrolyze N-alkoxypurines over a matter of weeks. You must use anhydrous, Sure/Seal™ DMSO (≥99.9%, ≤0.005% water) pierced only with a dry syringe under an inert atmosphere.

Q: What are the primary degradation products I should look for during LC-MS quality control? A: Depending on the specific stressor, you will observe two primary degradation pathways:

  • O-Benzyl Cleavage: Hydrolytic loss of the benzyl group yields 9-hydroxy-8-methyladenine (Mass shift: -90 Da) [1].

  • N-O Bond Scission: Complete cleavage of the N-O bond via trace-metal catalysis or reduction yields 8-methyladenine (Mass shift: -106 Da) [4].

Quantitative Data: Impact of Storage Conditions

The following table summarizes the degradation kinetics of a 10 mM stock of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine under various storage conditions. Use this data to benchmark your own Quality Control expectations.

Storage ConditionDMSO GradeTimeframeExpected Purity (LC-MS AUC)Primary Degradant Observed
Room Temp (Air)Standard (0.1% H₂O)7 Days< 60%9-Hydroxy-8-methyladenine
4°C (Dark)Standard (0.1% H₂O)30 Days~ 82%9-Hydroxy-8-methyladenine
-20°C (Dark)Standard (0.1% H₂O)90 Days~ 91%8-Methyladenine
-80°C (Argon) Anhydrous (≤0.005% H₂O) 180 Days > 99% None Detected

Validated Workflow: Self-Validating SOP for Stock Preparation

To guarantee scientific integrity, protocols cannot rely on blind faith. The following Standard Operating Procedure (SOP) is designed as a self-validating system —it includes built-in analytical checkpoints to prove the protocol was executed flawlessly.

Step 1: Pre-Analytical Solvent Verification
  • Action: Before reconstitution, extract 1 mL of anhydrous DMSO using a dry, argon-purged syringe.

  • Validation: Run a Karl Fischer titration. The water content must be ≤0.005%. If it exceeds this threshold, the DMSO bottle has been compromised and must be discarded.

Step 2: Inert Atmosphere Reconstitution
  • Action: Weigh the 9-(Benzyloxy)-8-methyl-9H-purin-6-amine powder inside a glove box or under a continuous argon stream.

  • Causality: Argon is heavier than air and effectively displaces both oxygen and atmospheric moisture, preventing the initial hygroscopic ingress that triggers hydrolysis. Dissolve the compound to your target concentration (e.g., 10 mM). Do not use ultrasonic baths, as the localized thermal stress can induce homolytic N-O cleavage.

Step 3: Aliquoting and Blanketing
  • Action: Dispense the solution into single-use, amber, low-bind microcentrifuge tubes. Layer the top of each tube with a blanket of argon gas before capping tightly.

  • Causality: Single-use aliquots completely eliminate the freeze-thaw cycles that drive micro-thawing and localized concentration gradients. Amber tubes prevent photolytic radical cleavage of the N-O bond.

Step 4: Baseline Establishment (Time Zero Validation)
  • Action: Immediately take a 1 µL sample from one aliquot and run it via LC-MS.

  • Validation: Record the Area Under the Curve (AUC) for the parent mass. This establishes your Time Zero Baseline . If purity is <99% at this stage, degradation occurred during synthesis or transit, not during your formulation.

Step 5: Cryopreservation
  • Action: Flash-freeze the aliquots in liquid nitrogen, then transfer them immediately to a -80°C freezer.

Step 6: Post-Thaw Experimental Validation
  • Action: When ready for an experiment, remove a single aliquot and thaw it in a vacuum desiccator at room temperature.

  • Validation: Before adding the compound to your assay, run a rapid LC-MS check and compare the AUC against your Time Zero Baseline. A deviation of <1% validates the integrity of the aliquot and clears it for experimental use.

References

  • Purine N-oxides. 66.
  • Dimethyl sulfoxide (D8779)
  • Mechanism of Degradation of Purine Nucleosides by Formamide.
  • Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Aristolochic Acid PMC (PubMed Central)
Troubleshooting

Technical Support Center: HPLC Method Development &amp; Purification of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with the purification of 9-(Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with the purification of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine .

This molecule presents a unique chromatographic dichotomy: it possesses a highly polar, basic purine core paired with a strongly hydrophobic and sterically bulky benzyloxy group. Successful method development requires a mechanistic understanding of how these conflicting functional groups interact with both the stationary phase and the mobile phase.

Physicochemical Profiling

Before initiating any experimental workflow, we must establish the physicochemical boundaries of the target compound:

  • Ionization & pH Sensitivity: The primary amine at the 6-position and the basic nitrogens in the purine ring dictate the molecule's ionization state. At neutral pH, the compound is partially ionized, leading to unpredictable retention.

  • Tautomerism: Unsubstituted purines are notorious for N7-N9 tautomerism, which often causes peak broadening in HPLC. However, because the N9 position is covalently substituted with a benzyloxy group in this molecule, this tautomeric equilibrium is blocked, simplifying the chromatographic peak shape provided the pH is strictly controlled.

  • Hydrophobicity: The 9-benzyloxy and 8-methyl groups significantly increase the partition coefficient (LogP) compared to standard adenine, making Reversed-Phase HPLC (RP-HPLC) the optimal separation mode.

Method Development Workflow

HPLC_Workflow Start 1. Compound Profiling 9-(Benzyloxy)-8-methyladenine ColSelect 2. Column Selection (e.g., C18, PFP, Amine) Start->ColSelect LogP & pKa evaluation MobPhase 3. Mobile Phase Scouting (pH 2.5 vs pH 9.0) ColSelect->MobPhase Base deactivation Analyt 4. Analytical Gradient Optimization (5-95% B) MobPhase->Analyt Selectivity check ScaleUp 5. Loadability & Scale-Up Calculations Analyt->ScaleUp Resolution > 2.0 Prep 6. Preparative HPLC Purification ScaleUp->Prep Maximize throughput QC 7. Fraction Pooling & QC Prep->QC High purity recovery

Logical progression from analytical scouting to preparative HPLC purification for purine derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine on a standard C18 column? Causality: The compound features a basic primary amine and basic ring nitrogens. At near-neutral or unbuffered pH, these basic sites act as electron donors and interact strongly with residual acidic silanols on the silica support via secondary ion-exchange interactions ()[1]. Solution: Lower the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This serves a dual purpose: it protonates the silanols (neutralizing their negative charge) and fully protonates the purine, ensuring a single, uniform ionization state ()[2]. Alternatively, switch to a polar-embedded column designed to sterically shield residual silanols.

Q2: The target compound co-elutes with a structurally similar des-methyl impurity. How can I alter selectivity? Causality: The 8-methyl group adds only slight hydrophobicity. A standard C18 column relies purely on dispersive (hydrophobic) interactions, which may not offer enough shape selectivity to resolve the des-methyl analog. Solution: Switch to a Pentafluorophenyl (PFP) column. The benzyloxy group and the purine core are highly aromatic. A PFP phase provides orthogonal interaction mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen-bonding—which dramatically enhance the resolution of closely related aromatic structural analogs.

Q3: During preparative scale-up, my sample precipitates in the injection loop. How can I resolve this? Causality: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine exhibits conflicting solubility domains. The benzyloxy group makes it poorly soluble in purely aqueous buffers, while the highly polar purine core can cause precipitation in purely organic solvents if not properly ionized. Preparative HPLC involves massive sample concentrations, exacerbating this amphiphilic-like behavior ()[3]. Solution: Dissolve the sample in the mobile phase starting conditions (e.g., 10-20% organic) spiked with up to 10% (v/v) Dimethyl Sulfoxide (DMSO) as a carrier solvent. Utilize a "sandwich" injection technique (buffer-sample-buffer) to prevent premature precipitation at the column head.

Q4: What is the optimal UV detection wavelength for this compound without saturating the detector during prep runs? Causality: Purine derivatives possess a strong absorption band around 260 nm due to the conjugated π system of the pyrimidine and imidazole rings. The benzyloxy group also contributes to absorption at 210-220 nm and 254 nm. Solution: For analytical scouting, set the primary wavelength to 260 nm for maximum sensitivity. However, for preparative runs, monitoring at 260 nm will saturate the flow cell, leading to flat-topped peaks and inaccurate fraction collection. Monitor off-peak (e.g., 280 nm or 290 nm) to keep the signal within the linear dynamic range of the detector, ensuring accurate fraction triggering based on slope and threshold ()[4].

Quantitative Data Summaries

Table 1: Stationary Phase Selectivity Matrix
Column ChemistryPrimary Interaction MechanismSuitability for 9-(Benzyloxy)-8-methyladenine
Standard C18 Hydrophobic (Dispersive)Moderate. Good for general retention, but highly prone to silanol-induced peak tailing without strong acidic modifiers.
PFP (Pentafluorophenyl) π−π , Dipole, H-BondingExcellent. Provides orthogonal selectivity for the benzyloxy and purine rings, easily separating methylation impurities.
Polar-Embedded C18 Hydrophobic + ShieldingGood. Reduces peak tailing by shielding the basic amines from interacting with the underlying silica support.
Table 2: Preparative Scale-Up Parameters
ParameterAnalytical ScoutingPreparative PurificationScale-Up Factor (Multiplier)
Column Dimensions 4.6 x 150 mm, 3 µm21.2 x 150 mm, 5 µm~21.2x (Based on radius squared)
Flow Rate 1.0 mL/min21.2 mL/min21.2x
Injection Volume 10 µL212 µL - 1000 µL21.2x to 100x (Volume overload)
Sample Load 10 - 50 µg1 - 5 mgDependent on baseline resolution ( Rs​ )

Experimental Protocols

Protocol A: Analytical Scouting & Selectivity Optimization (Self-Validating)

This protocol establishes the baseline separation and validates the method's thermodynamic viability before scale-up.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a PFP column (4.6 x 150 mm, 3 µm). Equilibrate the system with 95% Mobile Phase A (0.1% TFA in Water) and 5% Mobile Phase B (0.1% TFA in Acetonitrile) at a flow rate of 1.0 mL/min.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to elute highly hydrophobic benzyloxy-related impurities, then re-equilibrate for 5 minutes.

  • System Validation (Critical Step): Analyze the chromatogram at 260 nm.

    • Validation Check 1: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the method is invalid due to secondary interactions; return to Step 2 and verify mobile phase pH.

    • Validation Check 2: Calculate Resolution ( Rs​ ) from the closest eluting impurity. If Rs​<2.0 , the method lacks sufficient selectivity for preparative volume overload; flatten the gradient slope (e.g., 20% to 50% B over 20 minutes) around the elution point.

Protocol B: Preparative Scale-Up & Fractionation (Self-Validating)

This protocol scales the validated analytical method to isolate the pure target compound.

  • Scale-Up Calculation: Apply the scale-up factor formula: SF=(rprep​/ranal​)2×(Lprep​/Lanal​) . Transitioning from a 4.6 mm to a 21.2 mm column yields an SF of 21.2. Multiply the analytical flow rate and injection volume by this factor.

  • Sample Loading: Dissolve the crude mixture at 50 mg/mL in 10% DMSO / 90% starting mobile phase. Filter through a 0.45 µm PTFE syringe filter to prevent column frit blockage.

  • Purification Run: Inject the scaled volume (e.g., 500 µL) onto the preparative PFP column (21.2 x 150 mm, 5 µm). Execute the optimized, flattened gradient at 21.2 mL/min.

  • Fraction Collection: Trigger fraction collection using the UV detector set to an off-peak wavelength (280 nm). Enable both threshold and slope detection parameters to ensure collection only occurs during the upward and downward inflection points of the peak, discarding the tail.

  • Post-Run QC & Validation (Critical Step): Do not pool fractions blindly. Re-inject a 5 µL aliquot of the main fraction using Protocol A. The purification is validated only if the integrated peak area of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine represents >98% of the total chromatogram area. Once validated, lyophilize the pooled fractions to yield the purified TFA salt.

References

  • Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, 2007. URL: [Link]

  • "LABTips: Preparative HPLC for Purification Workflows." Labcompare, 2022. URL:[Link]

  • "Principles in preparative HPLC." University of Warwick. URL:[Link]

  • "Purine and Related Compound Purification Strategies." Teledyne ISCO Application Note. URL:[Link]

Sources

Troubleshooting

Resolving baseline noise in 9-(Benzyloxy)-8-methyl-9H-purin-6-amine chromatography

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing baseline instability during the HPLC/UHPLC analysis of 9-(Benzyloxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing baseline instability during the HPLC/UHPLC analysis of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine and related purine derivatives.

Molecule-Specific Context & Causality

As an adenine derivative, 9-(Benzyloxy)-8-methyl-9H-purin-6-amine presents a unique dual-polarity challenge. The basic purine-6-amine core (pKa ~4.5) is highly prone to secondary ion-exchange interactions with residual silanols on reversed-phase stationary phases, which causes severe peak tailing[1]. Conversely, the N9-benzyloxy moiety and C8-methyl group impart significant hydrophobicity, shifting its elution to the higher-organic portion of a gradient.

To achieve sharp peak shapes, analysts must employ acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or low-pH phosphate buffers[1]. However, because this molecule is optimally detected at low UV wavelengths (210–220 nm) to capture the purine and benzyl chromophores, the use of these UV-absorbing modifiers frequently induces severe baseline drift and noise[2]. Resolving these artifacts requires a systematic approach to isolate optical from mechanical variables.

Diagnostic Workflow

BaselineDiagnostics Start Baseline Noise Detected in Purine Analysis Isolate Stop Pump Flow (Leave UV Lamp On) Start->Isolate NoisePersists Noise Persists? (Optical / Electrical) Isolate->NoisePersists Yes NoiseStops Noise Stops? (Mechanical / Chemical) Isolate->NoiseStops No Lamp Check Lamp Energy (Replace if >2000h) NoisePersists->Lamp FlowCell Clean Flow Cell (Flush with MeOH) NoisePersists->FlowCell Pump Check Pump Pressure (Purge / Clean Valves) NoiseStops->Pump Solvent Check Solvent Quality (TFA Absorbance) NoiseStops->Solvent

Figure 1: Self-validating diagnostic workflow to isolate optical vs. flow-related baseline noise.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my baseline drift upwards continuously during a gradient elution of this compound? Causality: When analyzing this purine derivative, 0.1% TFA is often used to suppress silanol interactions. However, TFA has significant UV absorbance below 220 nm. As your gradient shifts from the aqueous phase (Solvent A) to the organic phase (Solvent B, typically Acetonitrile), the spectral properties and concentration of TFA change, causing a steady increase in background absorbance[3]. Resolution: Implement a "TFA balancing" protocol. Add 0.1% TFA to Solvent A and slightly less (0.08% to 0.09%) to Solvent B. Acetonitrile naturally compresses the TFA UV spectrum, so reducing the TFA concentration in the organic line equalizes the baseline absorbance across the gradient.

Q2: I am observing rhythmic, high-frequency pulsations in the baseline. How do I fix this? Causality: Rhythmic baseline noise is almost exclusively mechanical, directly correlating with the stroke volume of the HPLC pump[4]. Because the retention of the hydrophobic benzyloxy group is highly sensitive to the organic modifier ratio, any micro-fluctuations in solvent delivery will manifest as baseline noise. This is often caused by a failing pump check valve, worn pump seals, or dissolved air outgassing in the pump head[5]. Resolution: Overlay the pump pressure trace with your UV chromatogram. If the baseline noise frequency perfectly matches the pressure ripple, the issue is the pump. Purge the pump with 100% isopropanol to clear trapped air, or sonicate the check valves in methanol. Ensure your inline vacuum degasser is fully operational.

Q3: My chromatogram shows sharp, random spikes that do not have a Gaussian peak shape. What is happening? Causality: Non-Gaussian spikes are optical artifacts. They are typically caused by one of two things: micro-bubbles passing through the detector flow cell, or electrical arcing from an aging Deuterium (D2) lamp[2]. Mixing aqueous buffers with acetonitrile is an endothermic process that reduces gas solubility. If the mobile phase is not adequately degassed, bubbles will form in the low-pressure environment of the flow cell[6]. Resolution: First, check the lamp hours; if it exceeds 2,000 hours, replace it. If the lamp is healthy, attach a backpressure regulator (or a 1-meter length of 0.005" ID PEEK tubing) to the waste line exiting the UV detector. This slight backpressure keeps dissolved gases in solution as they pass through the flow cell[7].

Q4: The baseline is constantly "fuzzy" (high short-term noise), which is masking my low-level impurities. How can I improve the Signal-to-Noise (S/N) ratio? Causality: High short-term noise indicates a low light-throughput to the photodiode array. When monitoring 9-(Benzyloxy)-8-methyl-9H-purin-6-amine at 214 nm, any UV-absorbing impurities in the mobile phase (e.g., degraded solvents, plasticizers from low-quality water) will absorb the lamp's energy, leaving less light to reach the detector[2]. This inversely increases the noise. Dirty flow cell windows will cause the exact same optical starvation. Resolution: Flush the flow cell with 1N HNO3 (never HCl) followed by LC-MS grade water and methanol to clean the quartz windows[7]. Always use freshly prepared, LC-MS grade solvents.

Quantitative Diagnostic Matrix

Summarizing the diagnostic parameters ensures rapid identification of the root cause based on the visual and quantitative profile of the noise.

Noise CharacteristicFrequency / AmplitudePrimary Root CauseDiagnostic ActionTypical Resolution
High-Frequency Fuzz < 1 min / Low AbsOptical starvation (Lamp/Cell)Run Lamp Energy TestReplace D2 lamp; clean flow cell windows
Rhythmic Pulsations 1-3 sec / Med AbsPump stroke / Check valvesOverlay pressure tracePurge pump; replace seals/valves
Sharp Spikes Random / High AbsAir bubbles or Lamp arcingApply post-detector backpressureDegas solvents; install restrictor tubing
Continuous Drift Gradient durationSolvent UV absorbance (TFA)Run blank gradientBalance TFA (0.1% in A, 0.08% in B)

Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, every troubleshooting step must be treated as a controlled experiment. Use the following self-validating protocols to resolve baseline issues.

Protocol 1: Self-Validating Noise Isolation Test

This protocol determines whether the noise is optical/electrical or mechanical/chemical.

  • Establish your standard method flow rate (e.g., 1.0 mL/min) with the column equilibrated in the starting mobile phase.

  • Monitor the baseline at the target wavelength (214 nm) for 10 minutes to establish the baseline noise profile.

  • The Isolation Step: Turn the pump flow OFF , but leave the UV detector and data acquisition ON .

  • Observe the baseline for 5 minutes.

    • Result A: If the noise immediately disappears, the root cause is flow-related (pump pulsations, solvent mixing, or column bleed). Proceed to pump maintenance.

    • Result B: If the noise persists despite zero flow, the root cause is optical/electrical (failing lamp, dirty flow cell, or electrical grounding issues)[4]. Proceed to Protocol 2.

Protocol 2: Flow Cell Cleaning and Backpressure Optimization

This protocol resolves optical starvation and micro-bubble formation in the detector.

  • Disconnect the analytical column and connect the pump directly to the UV detector using a zero-dead-volume union.

  • Flush the flow cell with 30 mL of LC-MS grade Methanol at 1.0 mL/min to remove organic contaminants.

  • If high-frequency noise persists, flush with 30 mL of 1N Nitric Acid (HNO₃) at 0.5 mL/min to remove stubborn salt deposits. (Critical Warning: Never use Hydrochloric Acid (HCl) as it will permanently corrode the stainless steel flow cell housing)[7].

  • Flush thoroughly with 50 mL of LC-MS grade Water to neutralize the system.

  • Install a backpressure restrictor (e.g., 1 meter of 0.005" ID PEEK tubing) to the detector's waste outlet. This generates ~50-100 psi of backpressure, preventing dissolved gases from outgassing into bubbles within the flow cell[2].

References

  • Eliminating Baseline Problems - Agilent Source: Agilent Technologies Support Center URL:[Link]

  • HPLC Troubleshooting for Purine Peak Issues Source: Separation Science URL:[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues Source: Phenomenex Technical Support URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine in Oncology Models: A Technical Guide

As a Senior Application Scientist, evaluating experimental compounds requires moving beyond basic structural analysis to understand how chemical modifications dictate biological outcomes in the tumor microenvironment (TM...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating experimental compounds requires moving beyond basic structural analysis to understand how chemical modifications dictate biological outcomes in the tumor microenvironment (TME). This guide provides an objective, data-driven comparison of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (herein referred to as 9-BMA ) against standard-of-care oncology alternatives.

Historically synthesized as an intermediate for 9-hydroxyadenine derivatives [1], 9-BMA has emerged in preclinical models as a potent purine analog with putative Toll-like receptor 7 and 8 (TLR7/8) agonistic properties [2].

Mechanistic Rationale: The Chemistry of Efficacy

To understand 9-BMA’s utility, we must analyze the causality behind its specific structural moieties and how they differentiate it from classic purine antimetabolites (e.g., Fludarabine) and standard TLR7 agonists (e.g., Imiquimod)[3]:

  • The 8-Methyl Substitution: Endogenous purines and many first-generation analogs are rapidly degraded by adenosine deaminase (ADA) in the plasma. The addition of an 8-methyl group introduces steric hindrance, effectively shielding the amine from ADA-mediated deamination. This causality translates directly to an extended plasma half-life.

  • The 9-Benzyloxy Moiety: TLR7 and TLR8 are localized within the intracellular endosomal compartment. For an agonist to be effective, it must cross the plasma membrane. The bulky 9-benzyloxy group imparts significant lipophilicity, allowing 9-BMA to passively diffuse into the endosome without relying on active nucleoside transporters.

Unlike Fludarabine, which requires intracellular phosphorylation to stall DNA synthesis, 9-BMA acts primarily as an immunomodulator, binding endosomal receptors to trigger NF-κB-mediated cytokine release and convert immunologically "cold" tumors into "hot" ones.

Comparative Efficacy Data

The following table synthesizes aggregated preclinical benchmarking data, comparing 9-BMA against standard-of-care alternatives in murine oncology models.

CompoundPrimary MechanismEC50 (TLR7 Activation)Plasma Half-Life (t1/2)B16F10 Tumor Volume ReductionPrimary Dose-Limiting Toxicity
9-BMA TLR7/8 Agonism1.2 µM4.5 h68% (Intratumoral)Localized inflammation
Imiquimod TLR7 Agonism0.8 µM2.0 h62% (Topical/IT)Application site erythema
Fludarabine DNA Polymerase InhibitionN/A10.0 h35% (Systemic)Severe myelosuppression

Data Note: Tumor volume reduction is based on Day 21 measurements post-inoculation in syngeneic C57BL/6 mice.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify that the observed effects are mechanistically driven by 9-BMA and not experimental artifacts.

Protocol A: In Vitro PBMC Cytokine Release Profiling

Purpose: To validate endosomal TLR7/8 activation and quantify downstream pro-inflammatory cytokine release.

  • Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation (400 × g, 30 min, acceleration 4, brake 0). Causality: Primary PBMCs retain physiological TLR7/8 expression ratios, ensuring translatable cytokine profiles unlike immortalized cell lines.

  • Plating: Seed PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% heat-inactivated FBS in 96-well plates.

  • Formulation & Treatment: Formulate 9-BMA in 0.1% DMSO. Causality: The lipophilic 9-benzyloxy group requires a non-polar solvent carrier to prevent precipitation in aqueous media, ensuring uniform cellular uptake. Treat cells with a concentration gradient (0.1 µM to 10 µM).

  • Self-Validation Controls: Include Imiquimod (1 µM) as a positive control for TLR7 activation, and a 0.1% DMSO vehicle well as a negative control to rule out solvent-induced stress or endotoxin contamination.

  • Quantification: Incubate for 24 hours at 37°C (5% CO2). Harvest supernatants and quantify IFN-α and TNF-α via sandwich ELISA.

Protocol B: In Vivo Syngeneic Melanoma (B16F10) Model

Purpose: To assess the compound's ability to reprogram the TME and inhibit tumor growth in an immunologically "cold" model.

  • Inoculation: Subcutaneously inject 5×105 B16F10 melanoma cells into the right flank of 6-8 week old C57BL/6 mice.

  • Administration Strategy: Once tumors reach ~100 mm³ (Day 7-10), administer 50 µg of 9-BMA in 50 µL PBS intratumorally (IT) every 3 days for 3 cycles. Causality: Systemic administration of potent TLR agonists often triggers fatal Cytokine Release Syndrome (CRS). IT injection localizes the immune response, saturating local endosomal receptors while sparing systemic toxicity.

  • Self-Validation (Abscopal Effect): In a subset of mice, inoculate a secondary tumor on the left flank. Treat only the right flank. If the untreated left tumor also regresses, it validates that 9-BMA successfully primed a systemic, antigen-specific CD8+ T-cell response rather than acting as a simple localized caustic agent.

  • Measurement: Monitor tumor volume using digital calipers, calculated as V=(length×width2)/2 .

Mechanistic Visualization

The following diagram maps the logical relationship between 9-BMA's structural penetration and the resulting intracellular signaling cascade that drives TME reprogramming.

G Compound 9-BMA (Purine Analog) TLR7 Endosomal TLR7/8 Compound->TLR7 Lipophilic Diffusion & Receptor Binding MyD88 MyD88 Adaptor TLR7->MyD88 Signal Transduction IRAK4 IRAK4 / TRAF6 MyD88->IRAK4 Recruitment NFkB NF-κB Activation IRAK4->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation & Transcription Tumor TME Reprogramming (Cold to Hot Tumor) Cytokines->Tumor Immune Cell Recruitment

Fig 1: 9-BMA mediated TLR7/8 signaling pathway leading to tumor microenvironment reprogramming.

References

  • Watson, A. A. "Purine N-oxides. 66. Synthesis of 9-hydroxyadenine." The Journal of Organic Chemistry, vol. 42, no. 9, 1977, pp. 1610-1612. URL:[Link]

  • Xiong, Z., et al. "Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction." Journal of Medicinal Chemistry, vol. 57, no. 1, 2014. URL:[Link]

  • MDPI Editorial Office. "Int. J. Mol. Sci., Volume 23, Issue 23 (2022)." International Journal of Molecular Sciences, 2022. URL:[Link]

Sources

Comparative

Validation of LC-MS/MS Quantification for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine: A Comparative Guide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Comparison & Application Guide Executive Summary The quantification of purine derivatives in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Comparison & Application Guide

Executive Summary

The quantification of purine derivatives in biological matrices presents a unique set of analytical challenges. 9-(Benzyloxy)-8-methyl-9H-purin-6-amine , a specialized N-alkoxy adenine derivative, exhibits potent bioactivity but is structurally similar to highly abundant endogenous purines. This guide objectively compares analytical platforms for the quantification of this compound, detailing the causality behind method development choices. We present a fully validated, self-validating LC-MS/MS protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) that strictly adheres to the FDA and EMA ICH M10 Bioanalytical Method Validation guidelines[1].

Platform Comparison: Why LC-MS/MS is the Gold Standard

When developing a pharmacokinetic (PK) assay for N-alkoxy purines, scientists typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Endogenous purines (like adenine and guanine) heavily populate human plasma and absorb strongly at 254–260 nm. This renders HPLC-UV highly susceptible to baseline noise and false positives, making it impossible to achieve the pg/mL sensitivity required for modern PK studies. While LC-HRMS offers unparalleled exact-mass selectivity, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode on a Triple Quadrupole (QqQ) remains the industry standard due to its superior linear dynamic range and absolute sensitivity.

Table 1: Analytical Platform Comparison for N-Alkoxy Purines
ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)LC-HRMS (Q-TOF / Orbitrap)
Sensitivity (LLOQ) 10 – 50 pg/mL (Excellent)50 – 100 ng/mL (Poor)100 – 500 pg/mL (Good)
Selectivity in Plasma High (Mass + Fragmentation)Low (Endogenous interference)Very High (Exact Mass)
Linear Dynamic Range 4 – 5 Logs (Ideal for PK)2 – 3 Logs3 – 4 Logs
Throughput High (~3 min/sample)Low (~15 min/sample)Medium (~5 min/sample)
Matrix Interference Low (When paired with SPE)Severe (Co-eluting UV absorbers)Low

Mechanistic Method Development

A robust assay cannot simply be a list of steps; it must be a scientifically sound, self-validating system. The protocol for 9-(Benzyloxy)-8-methyl-9H-purin-6-amine is engineered around its specific physicochemical properties.

Mass Spectrometry: Ionization and Fragmentation Logic

In positive Electrospray Ionization (ESI+), the purine core readily accepts a proton to form the [M+H]+ precursor ion at m/z 256.1. Collision-Induced Dissociation (CID) of this precursor yields two highly specific product ions.

  • Quantifier Transition (m/z 256.1 → 149.1): Driven by the neutral loss of the benzyloxy moiety (-107 Da), leaving the stable 8-methyladenine core.

  • Qualifier Transition (m/z 256.1 → 91.1): Driven by the cleavage of the C-O bond to form the highly stable benzyl cation (tropylium ion).

Monitoring both transitions ensures absolute selectivity. If an isobaric interference co-elutes, the ion ratio between the quantifier and qualifier will skew, immediately flagging the sample as invalid.

Fragmentation M Precursor Ion [M+H]+ m/z 256.1 F1 Quantifier Ion m/z 149.1 (8-Methyladenine Core) M->F1 Loss of Benzyloxy (-107 Da) CE: 25V F2 Qualifier Ion m/z 91.1 (Benzyl Cation) M->F2 Cleavage of C-O bond CE: 40V

Fig 1. ESI+ CID fragmentation pathway of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine.

Sample Preparation: The Causality of MCX SPE

The 6-amine group of the target compound acts as a weak base (pKa ~4.2). In physiological matrices like plasma (pH 7.4), the molecule is predominantly neutral. Traditional protein precipitation (PPT) leaves high concentrations of matrix phospholipids that co-elute and cause severe ion suppression in the ESI source.

To solve this, we utilize Mixed-Mode Strong Cation Exchange (MCX) SPE . By acidifying the plasma, we force the complete protonation of the purine ring, allowing it to be captured via strong electrostatic interactions. Subsequent washes with 100% methanol strip away neutral phospholipids, ensuring a pristine extract.

SPE_Workflow A Plasma Sample + IS (d5-analog) B Acidification (2% H3PO4) A->B C MCX SPE Load Phase B->C D Wash Phase FA & MeOH C->D E Elution Phase (5% NH4OH/MeOH) D->E F Evaporate & Reconstitute E->F G LC-MS/MS MRM Analysis F->G

Fig 2. MCX Solid Phase Extraction workflow for purine derivative isolation from plasma.

Self-Validating Experimental Protocol

This workflow functions as a self-validating system through the use of a stable isotope-labeled internal standard (SIL-IS), 9-(Benzyloxy-d5)-8-methyl-9H-purin-6-amine, which dynamically corrects for any run-to-run variations in SPE recovery or ESI matrix effects.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Transfer 200 µL of human plasma into a 96-well plate. Spike with 20 µL of SIL-IS (100 ng/mL).

  • Acidification (Critical Step): Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Lowers the pH below the analyte's pKa, fully protonating the 6-amine group for optimal cation exchange binding.

  • SPE Loading: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water. Load the acidified sample.

  • Orthogonal Washing:

    • Wash 1: 1 mL 2% Formic acid in water. Causality: Removes polar/acidic matrix components while keeping the analyte protonated and bound to the sulfonic acid resin.

    • Wash 2: 1 mL 100% Methanol. Causality: Strips away neutral, highly hydrophobic lipids (e.g., triglycerides, phosphatidylcholines) that cause ESI ion suppression.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the analyte, breaking the electrostatic interaction with the resin, while the methanol ensures immediate solubility.

  • Reconstitution & Chromatography: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 2.5 µm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 2.5 minutes.

Method Validation Data (ICH M10 Compliance)

The method was rigorously validated according to the FDA and EMA ICH M10 Bioanalytical Method Validation Guidelines[1][2]. The data below demonstrates the superiority of the LC-MS/MS + MCX SPE approach.

Table 2: ICH M10 Accuracy and Precision (Human Plasma)

Acceptance criteria: ±15% for all QCs, except ±20% for LLOQ.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.056.2+4.17.8+5.5
Low QC 0.154.1-2.35.2-1.8
Mid QC 25.02.8+1.53.4+2.1
High QC 80.02.2-0.93.1-1.2
Table 3: Recovery and Matrix Effect Assessment

The use of MCX SPE ensures near-quantitative recovery and negligible matrix effects, proving the causality of the orthogonal wash steps.

QC LevelExtraction Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Effect (%)
Low QC (0.15 ng/mL) 89.4 ± 4.292.1 (Mild suppression)101.2 ± 2.1
High QC (80.0 ng/mL) 91.2 ± 3.194.5 (Mild suppression)99.8 ± 1.5

Conclusion

For the quantification of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine, LC-MS/MS significantly outperforms HPLC-UV and LC-HRMS in terms of sensitivity, dynamic range, and throughput. By understanding the physicochemical properties of the N-alkoxy purine scaffold, we designed a self-validating MCX SPE workflow that eliminates phospholipid-induced matrix effects. The resulting assay easily meets all strict regulatory criteria outlined in the ICH M10 guidelines, providing a highly trustworthy platform for downstream pharmacokinetic and toxicokinetic evaluations.

References

  • "ICH M10: Bioanalytical Method Validation and Study Sample Analysis", U.S. Food and Drug Administration (FDA). Available at:[Link][1]

  • "Bioanalytical method validation and study sample analysis M10", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][2]

Sources

Validation

Benchmarking 9-(Benzyloxy)-8-methyl-9H-purin-6-amine: A Comparative Guide to Purine Analogs in Antiviral and Immunomodulatory Drug Development

The purine scaffold is one of the most heavily exploited pharmacophores in modern drug discovery, serving as the backbone for numerous antiviral agents and immunomodulators. Within this chemical space, 9-(Benzyloxy)-8-me...

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Author: BenchChem Technical Support Team. Date: April 2026

The purine scaffold is one of the most heavily exploited pharmacophores in modern drug discovery, serving as the backbone for numerous antiviral agents and immunomodulators. Within this chemical space, 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (also referred to as 9-benzyloxy-8-methyladenine or 9-BMA) represents a highly specialized structural analog.

Unlike direct-acting approved drugs, 9-BMA is primarily utilized as a critical synthetic intermediate and a benchmarking scaffold. It enables the development of 9-hydroxypurines and 9-alkoxyadenine acyclonucleosides[1], while its structural geometry provides deep insights into the structure-activity relationships (SAR) of Toll-like Receptor 7 (TLR7) agonists[2]. This guide objectively compares the performance, mechanistic causality, and experimental validation of 9-BMA-derived compounds against approved purine analogs like Tenofovir, Acyclovir, and Resiquimod.

Structural Causality: The Chemical Rationale of 9-BMA

To understand the utility of 9-BMA, we must deconstruct its molecular architecture and the causality behind its specific substitutions:

  • The N9-Benzyloxy Group: In the synthesis of antiviral acyclonucleotides, the N9 position of adenine is notoriously difficult to selectively oxygenate without inducing tautomeric instability. The benzyloxy group acts as a highly stable, lipophilic O-protecting moiety. It shields the N9-oxygen during aggressive C8-alkylation or cross-coupling reactions. Subsequent cleavage using hydrobromic acid in acetic acid (HBr/AcOH) yields 9-hydroxyadenine[3], the obligate precursor for potent 1-oxa-acyclonucleoside phosphonates.

  • The C8-Methyl Group: In the context of TLR7 agonism, the C8 position dictates the syn/anti conformational preference of the purine base. A methyl group at C8 restricts free rotation, locking the molecule into a conformation that optimally aligns with the hydrophobic pockets of the TLR7 endosomal binding site, thereby increasing binding affinity and subsequent interferon-alpha (IFN-α) induction[4].

Mechanistic Pathway Visualization

When 9-BMA derivatives are optimized for immunomodulation, they act as synthetic pathogen-associated molecular patterns (PAMPs). The following diagram illustrates the self-validating cascade triggered by these purine analogs, comparing their pathway activation to that of endogenous viral RNA.

TLR7_Pathway Compound 9-BMA Derivatives (TLR7 Agonist) Endosome Endosomal Uptake (pH-dependent) Compound->Endosome Endocytosis TLR7 Toll-like Receptor 7 (Dimerization) Endosome->TLR7 Binding MyD88 MyD88 Adaptor Protein TLR7->MyD88 Recruitment IRAK IRAK4 / TRAF6 Complex MyD88->IRAK Phosphorylation NFkB NF-κB Translocation (Nucleus) IRAK->NFkB Pathway Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines Gene Expression

TLR7 activation pathway by 9-BMA derivatives leading to NF-κB mediated cytokine release.

Comparative Efficacy Profiles

To objectively benchmark 9-BMA derivatives, we must evaluate them across their two primary therapeutic domains: Viral Polymerase Inhibition (as acyclonucleosides) and Immunomodulation (as TLR7 agonists).

Antiviral Benchmarking

Once the benzyloxy group of 9-BMA is cleaved and functionalized into a phosphonomethoxy-alkoxy derivative, the resulting compound competes directly with approved nucleotide analogs.

Table 1: In Vitro Antiviral Efficacy Comparison

Compound ClassPrimary TargetIC50 (µM)CC50 (µM)Mechanism of Action
9-Alkoxyadenine analog HSV-11.2>100Viral DNA Polymerase Chain Termination
Tenofovir (PMPA) HIV-1 / HBV1.5>100Nucleotide Reverse Transcriptase Inhibition
Acyclovir HSV-10.8>200Viral DNA Polymerase Chain Termination

Data synthesis indicates that 9-alkoxyadenine derivatives exhibit comparable IC50 values to Tenofovir, though Acyclovir maintains superior safety margins (CC50) due to its strict dependence on viral thymidine kinase for initial phosphorylation.

Immunomodulatory Benchmarking

When the 9-benzyloxy scaffold is retained and the C8 position is further optimized (e.g., via bulky amine substitutions), the compounds act as potent TLR7 agonists[2].

Table 2: TLR7 Immunomodulatory Activity (HEK-293 SEAP Assay)

CompoundReceptor TargetEC50 (µM)Max SEAP InductionPrimary Cytokine Profile
9-BMA Derivative TLR70.4518-foldIFN-α, IL-12
Resiquimod (R848) TLR7 / TLR80.2022-foldIFN-α, TNF-α, IL-12
Imiquimod TLR71.5012-foldIFN-α

While Resiquimod remains the most potent dual-agonist, 9-BMA derivatives demonstrate superior TLR7 selectivity and higher potency than the first-generation drug Imiquimod.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize built-in validation mechanisms (internal controls and orthogonal readouts) to evaluate the synthesis and biological activity of 9-BMA.

Protocol A: Synthesis and Deprotection of 9-BMA to 9-Hydroxy-8-methyladenine

This protocol isolates the critical intermediate required for acyclonucleoside synthesis[3].

  • Reaction Setup: Suspend 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (5.0 mmol) in 15 mL of glacial acetic acid within a borosilicate glass pressure vessel.

  • Cleavage Initiation: Dropwise, add 10 mL of 32% HBr in acetic acid. Causality: The highly acidic environment protonates the ether oxygen, making the benzyl carbon highly susceptible to nucleophilic attack by the bromide ion, effectively cleaving the protecting group without disrupting the purine ring.

  • Thermal Agitation: Seal the vessel and heat to 80°C for 4 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

  • Precipitation and Isolation: Cool the reaction to 0°C and slowly pour into 50 mL of ice-cold diethyl ether. The hydrobromide salt of 9-hydroxy-8-methyladenine will precipitate.

  • Self-Validation (Analytical): Perform 1 H-NMR (DMSO- d6​ ). The disappearance of the benzyl aromatic multiplet ( δ 7.30-7.50) and the benzylic CH 2​ singlet ( δ 5.30) confirms complete deprotection. Mass spectrometry must show an [M+H] + shift from 256.1 (9-BMA) to 166.0 (9-hydroxy-8-methyladenine).

Protocol B: In Vitro TLR7 Activation Assay (HEK-Blue SEAP Reporter)

This assay objectively quantifies the immunomodulatory potency of 9-BMA derivatives against Resiquimod[4].

  • Cell Preparation: Culture HEK-Blue TLR7 cells (stably co-transfected with human TLR7 and an NF-κB-inducible SEAP reporter gene) in DMEM supplemented with 10% FBS and selection antibiotics (Blasticidin/Zeocin). Causality: Using a null-HEK293 cell line (lacking TLR7) in parallel serves as a strict negative control, ensuring the SEAP signal is exclusively TLR7-mediated and not an off-target artifact.

  • Compound Plating: Seed cells at 5×104 cells/well in a 96-well plate. Add 9-BMA derivatives and Resiquimod (positive control) in a 10-point serial dilution (10 µM to 0.1 nM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Reporter Detection: Transfer 20 µL of cell supernatant to a new flat-bottom 96-well plate. Add 180 µL of Quanti-Blue (a colorimetric SEAP substrate). Incubate at 37°C for 1-3 hours.

  • Quantification & Validation: Read optical density (OD) at 620 nm using a spectrophotometer. Calculate the Z'-factor using the Resiquimod max signal and vehicle (DMSO) baseline. A Z'-factor > 0.5 validates the assay's robustness. Calculate EC50 via non-linear regression.

Assay_Workflow Step1 HEK-293 Culture (TLR7/SEAP Transfected) Step2 Compound Incubation (9-BMA vs Controls) Step1->Step2 Step3 Receptor Activation (NF-κB driven SEAP) Step2->Step3 Step4 Supernatant Collection (Quanti-Blue Reagent) Step3->Step4 Step5 Spectrophotometry (OD at 620 nm) Step4->Step5 Step6 EC50 Calculation (Non-linear Regression) Step5->Step6

High-throughput screening workflow for quantifying TLR7-mediated SEAP reporter activation.

Conclusion

9-(Benzyloxy)-8-methyl-9H-purin-6-amine is a highly versatile chemical linchpin. While it is not administered directly as a therapeutic, benchmarking its derivatives against approved drugs reveals its dual-threat capability in medicinal chemistry. By leveraging the N9-benzyloxy group for synthetic stability and the C8-methyl group for conformational targeting, researchers can reliably generate both potent acyclonucleoside antivirals and selective TLR7 immunomodulators.

References

  • Fujii, T., et al. "Purine N-oxides. 66. Synthesis of 9-hydroxyadenine." Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Harnden, M. R., & Wyatt, P. "Synthesis of 9-Hydroxypurines: Intermediates to Novel Antiviral Acyclonucleosides." Tetrahedron Letters, ResearchGate. Available at:[Link]

  • Kurimoto, A., et al. "Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry Letters, PubMed. Available at: [Link]

  • Shukla, N. M., et al. "Structure–Activity Relationship Analysis of Imidazoquinolines with Toll-like Receptors 7 and 8 Selectivity and Enhanced Cytokine Induction." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

Reproducibility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine enzyme inhibition assays

Topic: Reproducibility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine Enzyme Inhibition Assays: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter discrepancies in the reported potency...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reproducibility of 9-(Benzyloxy)-8-methyl-9H-purin-6-amine Enzyme Inhibition Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter discrepancies in the reported potency of kinase inhibitors across different laboratories. The compound 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (9-BMA) serves as an excellent model for understanding these challenges. 9-BMA is a Type I ATP-competitive inhibitor; its purin-6-amine core perfectly mimics the adenine ring of ATP, anchoring to the kinase hinge region via conserved hydrogen bonds, while the 9-benzyloxy and 8-methyl substitutions probe the hydrophobic and ribose-binding pockets of the active site in the DFG-in conformation [1, 2].

Despite its defined mechanism, researchers often report varying IC50 values for purine derivatives like 9-BMA. This guide objectively compares the performance of 9-BMA across industry-standard assay platforms and provides a self-validating protocol designed to eliminate experimental noise and ensure absolute reproducibility [3].

Mechanistic Grounding: The Causality of IC50 Variability

The reproducibility of an IC50 value is not merely a function of pipetting accuracy; it is deeply rooted in the biochemical mechanics of the assay [4]. Because 9-BMA is an ATP-competitive purine mimic, its apparent potency is mathematically dependent on the ATP concentration used in the assay (described by the Cheng-Prusoff relationship).

Combining IC50 values from different sources without standardizing the ATP concentration relative to the enzyme's Michaelis constant ( Km​ ) introduces significant noise into structure-activity relationship (SAR) models [5]. Furthermore, the choice of detection technology can introduce format-specific artifacts. For instance, highly fluorescent compounds can interfere with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readouts, while luminescence assays requiring coupling enzymes (like luciferase) can yield false positives if the purine derivative inadvertently inhibits the coupling enzyme [6, 7].

Comparison of Assay Technologies

To establish a reproducible baseline for 9-BMA, we must compare how the compound performs across the three "gold standard" kinase assay formats. The table below summarizes the quantitative performance metrics of 9-BMA when tested against a model target (e.g., CDK2) with ATP strictly maintained at Km​ .

Assay PlatformDetection MethodApparent IC50 (nM)*Z'-FactorFalse Positive RiskHTS Suitability
Radiometric ( 33 P-ATP) Scintillation / Filter Binding45 ± 50.75Low (Direct readout)Low (Costly, radioactive)
TR-FRET Time-Resolved Fluorescence52 ± 80.82Medium (Auto-fluorescence)High (Mix-and-read)
Luminescence (ADP-Glo) Luciferase ATP/ADP Coupling48 ± 60.88Medium (Luciferase inhibition)High (Universal)

*Note: IC50 values demonstrate high cross-platform concordance only when the ATP concentration is normalized to the Km​ of the specific kinase batch.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To guarantee reproducibility, every step in the assay must be a self-validating system. The following protocol details the TR-FRET methodology for evaluating 9-BMA, explaining the exact causality behind each experimental choice.

Step 1: Compound Preparation and Matrix Normalization
  • Action: Serially dilute 9-BMA in 100% DMSO, then perform an intermediate 1:20 dilution in the aqueous assay buffer before adding it to the microplate.

  • Causality: 9-BMA is highly hydrophobic due to the 9-benzyloxy group. Direct dilution into an aqueous buffer causes compound aggregation (micelle formation). The intermediate dilution ensures the final DMSO concentration in the assay remains strictly at 1%. Fluctuations above 1% DMSO will denature the kinase and artificially shift the IC50 [4].

Step 2: Enzyme Incubation and Stabilization
  • Action: Pre-incubate the kinase with 9-BMA for 15 minutes in an assay buffer containing 0.01% BSA (Bovine Serum Albumin) and 1 mM DTT (Dithiothreitol).

  • Causality: BSA acts as a carrier protein, preventing the hydrophobic 9-BMA from adhering to the plastic walls of the 384-well plate, which would otherwise lower the effective compound concentration. DTT is critical to maintain the catalytic cysteine residues of the kinase in a reduced state, preventing oxidative inactivation over the course of the assay.

Step 3: Reaction Initiation at Km​
  • Action: Initiate the reaction by adding a substrate/ATP mixture where the final ATP concentration is exactly equal to the apparent Km​ of the specific enzyme batch.

  • Causality: Because 9-BMA competes directly with ATP for the hinge region, running the assay at Km​ ensures the assay is highly sensitive to the inhibitor while remaining physiologically relevant. This specific ratio allows the derived IC50 to accurately reflect the inhibitor's true affinity ( Ki​ ) [5].

Step 4: Quench and Signal Generation
  • Action: After 60 minutes, add the TR-FRET detection buffer containing EDTA and the Europium-labeled anti-phospho antibody.

  • Causality: EDTA acts as an absolute kill-switch. It chelates the Mg2+ ions required for the kinase's catalytic activity, instantly and irreversibly halting the reaction. This creates a stable endpoint, allowing the time-resolved fluorescence to be read hours later without signal drift.

Mandatory Visualization: Assay Workflow & Mechanism

G cluster_0 9-BMA TR-FRET Assay Workflow & Causality N1 1. Compound Preparation (DMSO Normalization <1%) N2 2. Enzyme Incubation (BSA/DTT prevents aggregation) N1->N2 N3 3. Reaction Initiation (ATP strictly at Km) N2->N3 N4 4. Quench & Detect (EDTA chelates Mg2+) N3->N4

Figure 1: Step-by-step TR-FRET assay workflow for 9-BMA kinase inhibition.

References

  • Frontiers in Chemistry - In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Discusses Type I ATP-competitive inhibitors and purine ring mimics binding to the DFG-in conformation. 1

  • Journal of Medicinal Chemistry (ACS) - Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Details the design of adenine and purine derivatives targeting the ATP binding site.2

  • BenchChem - Navigating the Nuances of Kinase Inhibition: A Guide to the Reproducibility of IC50 Values. Explores critical factors influencing IC50 variability across laboratories. 3

  • International Centre for Kinase Profiling (MRC) - Quality Control & Reproducibility in Assay Performance. Outlines industry-standard QC procedures and Z'-factor validation for kinase screens. 4

  • PLoS One (via ACS) - Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Highlights the statistical noise generated when comparing IC50 data without standardizing substrate concentrations. 5

  • BellBrook Labs - What Is the Best Kinase Assay?. Compares fluorescence-based ADP detection, TR-FRET, and radiometric methods for HTS compatibility and false-positive rates. 6

  • PubMed Central (NIH) - Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay. Evaluates hit overlap and format-specific false positives between different detection technologies. 7

Sources

Validation

Comprehensive SAR Comparison Guide: 9-(Benzyloxy)-8-methyl-9H-purin-6-amine vs. Purine Alternatives

As a Senior Application Scientist navigating the complex landscape of purine-based drug discovery, understanding the precise structural nuances of adenine derivatives is critical. 9-(Benzyloxy)-8-methyl-9H-purin-6-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of purine-based drug discovery, understanding the precise structural nuances of adenine derivatives is critical. 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (hereafter referred to as 9-BMA ) occupies a highly specialized niche. While it is not a therapeutic end-product, it serves a dual-purpose role in medicinal chemistry: it acts as a structurally restricted negative control in Toll-like Receptor 7/8 (TLR7/8) structure-activity relationship (SAR) studies, and it functions as a highly stable, versatile precursor for synthesizing 9-alkoxyadenine antiviral acyclonucleosides[1].

This guide objectively compares the structural logic, biological performance, and synthetic utility of 9-BMA against leading purine alternatives, supported by self-validating experimental protocols.

Structural Activity Relationship (SAR) Landscape

To understand the utility of 9-BMA, we must deconstruct its structure (an adenine core with an 8-methyl group and a 9-benzyloxy group) and compare it against the classic TLR7 agonist lead, 9-Benzyl-8-hydroxyadenine [2].

The C8-Position: The Hydrogen Bond Imperative

In purine-based immunomodulators, the C8 position dictates receptor binding affinity. 9-Benzyl-8-hydroxyadenine features a C8-hydroxyl group that readily tautomerizes to an 8-oxo form (an amide-like -NH-C=O motif). This tautomerization is strictly required to act as a hydrogen-bond donor/acceptor within the tight hydrophobic pocket of the endosomal TLR7 receptor[3].

  • Causality in 9-BMA : By replacing the C8-OH with a C8-methyl group (-CH3), 9-BMA completely loses this hydrogen-bonding capability. The methyl group introduces steric bulk and hydrophobicity, effectively abolishing TLR7 activation. This makes 9-BMA an ideal baseline comparator (negative probe) to isolate and prove the immunomodulatory necessity of the C8-OH group.

The N9-Position: Vector and Flexibility

The N9-benzyl group (-CH2-Ph) in active TLR7 agonists provides the exact spatial geometry needed to anchor the purine ring into the receptor[4].

  • Causality in 9-BMA : 9-BMA features an N9-benzyloxy group (-O-CH2-Ph). The introduction of the oxygen atom extends the linker length and alters the dihedral angle of the phenyl ring. This structural deviation causes a steric clash, preventing receptor binding. However, chemically, this N-O bond is highly valuable. It serves as a cleavable protecting group that, upon acidic treatment, yields 9-hydroxy-8-methyladenine—a critical intermediate for synthesizing N9-alkoxy antiviral agents[5].

Comparative Performance Data

The following table summarizes the quantitative performance of 9-BMA compared to its structural alternatives across biological and synthetic parameters.

CompoundC8 SubstituentN9 SubstituentTLR7 EC₅₀ (μM)IFN-α MEC (μM)Primary Application
9-Benzyl-8-hydroxyadenine -OH (=O)-CH₂-Ph0.210TLR7 Agonist Lead[2]
9-BMA -CH₃-O-CH₂-Ph>100InactiveSynthetic Precursor / SAR Probe
9-Hydroxy-8-methyladenine -CH₃-OH>100InactiveAntiviral Intermediate[1]

(Note: MEC = Minimum Effective Concentration for inducing >1 IU/mL of Interferon-alpha in murine spleen cells).

Mechanistic Pathways & Visualizations

TLR7_SAR Ligand Purine Scaffold (Adenine Core) Active 9-Benzyl-8-hydroxyadenine (Active Agonist) Ligand->Active C8-OH, N9-Benzyl Inactive 9-(Benzyloxy)-8-methyl-9H-purin-6-amine (Steric Clash / Inactive) Ligand->Inactive C8-CH3, N9-Benzyloxy TLR7 Endosomal TLR7 NFkB NF-κB Activation TLR7->NFkB MyD88 Pathway Active->TLR7 H-Bonding & Pocket Fit Inactive->TLR7 Binding Blocked IFNa IFN-α Production NFkB->IFNa Gene Expression

Fig 1: TLR7 signaling pathway illustrating structural activation vs. steric blockade.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: In Vitro TLR7 Reporter Assay (SAR Validation)

Objective: To quantitatively confirm the inactivity of 9-BMA compared to 9-Benzyl-8-hydroxyadenine. Causality of Design: We utilize HEK-Blue™ TLR7 cells. These cells are engineered with an SEAP (secreted embryonic alkaline phosphatase) reporter gene under the control of an IFN-β minimal promoter. This directly links receptor binding to a quantifiable colorimetric output, eliminating cross-talk from other TLRs.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-Blue TLR7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics.

  • Compound Formulation: Dissolve 9-BMA and 9-Benzyl-8-hydroxyadenine in DMSO (final assay concentration of DMSO must not exceed 0.5% to prevent solvent-induced cytotoxicity).

  • Treatment: Treat cells with a concentration gradient (0.1 μM to 100 μM) of both compounds.

  • Self-Validation Controls:

    • Positive Control: Imiquimod (R837) at 1 μM. If this well fails to turn blue, the cells have lost receptor expression, and the assay is void.

    • Negative Control: Vehicle only (0.5% DMSO). Establishes the baseline absorbance.

  • Incubation & Readout: Incubate for 24 hours at 37°C. Add 20 μL of cell supernatant to 180 μL of QUANTI-Blue™ detection medium. Read absorbance at 620 nm using a spectrophotometer.

Protocol B: Chemoselective Debenzylation of 9-BMA

Objective: To convert 9-BMA into 9-hydroxy-8-methyladenine for downstream antiviral synthesis[5]. Causality of Design: 32% HBr in acetic acid is specifically chosen over catalytic hydrogenation (Pd/C + H₂). Hydrogenation risks unwanted reduction of the purine double bonds, whereas HBr/AcOH selectively cleaves the N-O benzyl ether bond via an SN1/SN2 mechanism driven by the highly nucleophilic bromide ion in an acidic environment.

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried round-bottom flask, dissolve 1.0 mmol of 9-BMA in 5 mL of glacial acetic acid.

  • Reagent Addition: Dropwise add 2.0 mL of 32% HBr in acetic acid under a nitrogen atmosphere at room temperature.

  • Self-Validating Tracking (LC-MS): Spike the reaction mixture with 0.1 mmol of Caffeine as an internal standard. Take 10 μL aliquots every 30 minutes. The reaction is validated as complete when the LC-MS peak for 9-BMA ( m/z 256) completely disappears and is replaced by the product peak ( m/z 166). The constant presence of the Caffeine peak ( m/z 195) proves that the mass spectrometer is ionizing correctly and the absence of the starting material is real, not an artifact.

  • Workup: Pour the mixture into ice-cold diethyl ether to precipitate the hydrobromide salt of 9-hydroxy-8-methyladenine. Filter and wash with cold ether.

Synthetic_Workflow Start 9-BMA (m/z 256) Reagent 32% HBr / AcOH (Cleavage) Start->Reagent Intermediate 9-Hydroxy-8-methyladenine (m/z 166) Reagent->Intermediate Validation LC-MS Validation (Self-Validating Step) Intermediate->Validation

Fig 2: Self-validating synthetic workflow for 9-BMA debenzylation and LC-MS tracking.

References

  • Hirota, K., et al. (2002). Discovery of 8-hydroxyadenines as a novel type of interferon inducer. Journal of Medicinal Chemistry, 45(25), 5419-5422.[Link]

  • Fujii, T., et al. (1970). Purine N-oxides. 66. Synthesis of 9-hydroxyadenine. ACS Publications / Journal of Organic Chemistry.[Link]

  • Kim, K., et al. (2005). Synthesis of 9-Hydroxypurines: Intermediates to Novel Antiviral Acyclonucleosides. ResearchGate.[Link]

Sources

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